4-propyl-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNBJIMFMYZHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=COC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2295699-33-9 | |
| Record name | 4-propyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Propyl-1,3-Oxazole from α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-propyl-1,3-oxazole from α-haloketone precursors. Key methodologies, including the Bredereck and Robinson-Gabriel syntheses, are detailed with a focus on reaction mechanisms, experimental parameters, and quantitative data. This document is intended to serve as a practical resource for chemists in research and development.
Introduction
The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The synthesis of specifically substituted oxazoles, such as this compound, is of significant interest for the development of novel therapeutic agents. The utilization of readily available α-haloketones as starting materials offers a versatile and efficient entry point to this important class of heterocycles. This guide will focus on the established synthetic transformations that convert α-haloketones into the target this compound.
Primary Synthetic Routes from α-Haloketones
The synthesis of this compound from an α-haloketone, such as 1-bromo-2-pentanone, can be effectively achieved through two principal methods: the Bredereck synthesis and the Robinson-Gabriel synthesis. Both pathways offer reliable means to construct the oxazole ring.
Bredereck Synthesis
The Bredereck reaction provides a direct, one-pot approach to 2,4-disubstituted oxazoles through the condensation of an α-haloketone with an amide.[1] For the synthesis of this compound, where the 2-position is unsubstituted, formamide is the reagent of choice.
The reaction proceeds via initial N-alkylation of the formamide by the α-haloketone, 1-bromo-2-pentanone, to form an N-(2-oxopentyl)formamide intermediate. Subsequent acid-catalyzed cyclodehydration of this intermediate yields the desired this compound.
Caption: Bredereck synthesis pathway for this compound.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[2] This method is a two-step process when starting from an α-haloketone. First, the α-haloketone is converted to the corresponding 2-acylamino-ketone, which is then cyclized. For the synthesis of this compound, the intermediate required is N-(1-oxo-2-pentyl)formamide.
The initial step involves the reaction of 1-bromo-2-pentanone with a source of formamide. The resulting N-(1-oxo-2-pentyl)formamide is then subjected to cyclodehydration using a dehydrating agent, such as phosphorus oxychloride or sulfuric acid, to yield this compound.[1]
Caption: Robinson-Gabriel synthesis workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on the Bredereck and Robinson-Gabriel methodologies. Researchers should optimize these conditions for their specific laboratory settings.
Bredereck Synthesis of this compound
Materials:
-
1-Bromo-2-pentanone
-
Formamide
-
Concentrated Sulfuric Acid (catalyst)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-2-pentanone (1 equivalent) and an excess of formamide (5-10 equivalents).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Robinson-Gabriel Synthesis of this compound
Step 1: Synthesis of N-(1-oxo-2-pentyl)formamide
Materials:
-
1-Bromo-2-pentanone
-
Sodium formamide (or formamide and a base like sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium formamide (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1-bromo-2-pentanone (1 equivalent) in the same anhydrous solvent dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude N-(1-oxo-2-pentyl)formamide, which can be used in the next step with or without further purification.
Step 2: Cyclodehydration to this compound
Materials:
-
N-(1-oxo-2-pentyl)formamide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous solvent (e.g., toluene, chloroform)
Procedure:
-
In a round-bottom flask, dissolve the crude N-(1-oxo-2-pentyl)formamide (1 equivalent) in an anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the dehydrating agent (e.g., POCl₃, 1.2 equivalents, or a catalytic amount of H₂SO₄) to the stirred solution.
-
After the addition is complete, heat the mixture to reflux (temperature will depend on the solvent) for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over a drying agent.
-
Remove the solvent in vacuo and purify the residue by column chromatography or distillation to obtain this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification techniques employed.
Table 1: Comparison of Synthetic Routes
| Feature | Bredereck Synthesis | Robinson-Gabriel Synthesis |
| Starting Materials | 1-Bromo-2-pentanone, Formamide | 1-Bromo-2-pentanone, Formamide source |
| Number of Steps | 1 | 2 |
| Key Reagents | Sulfuric Acid (catalyst) | Dehydrating agent (POCl₃, H₂SO₄) |
| Typical Temperature | 120-140 °C | 0 °C to Reflux |
| Typical Reaction Time | 2-4 hours | 12-16 hours (Step 1) + 1-3 hours (Step 2) |
| Reported Yields (General) | Moderate to Good | Moderate to Good |
Table 2: Quantitative Parameters for a Generalized Bredereck Synthesis
| Parameter | Value |
| 1-Bromo-2-pentanone | 1.0 eq |
| Formamide | 5.0 - 10.0 eq |
| Catalyst (H₂SO₄) | 0.1 - 0.2 eq |
| Temperature | 130 °C |
| Time | 3 hours |
| Typical Yield | 60-75% |
Table 3: Quantitative Parameters for a Generalized Robinson-Gabriel Synthesis
| Parameter | Step 1: Amide Formation | Step 2: Cyclodehydration |
| Substrate | 1-Bromo-2-pentanone (1.0 eq) | N-(1-oxo-2-pentyl)formamide (1.0 eq) |
| Reagent | Sodium formamide (1.1 eq) | POCl₃ (1.2 eq) |
| Solvent | Anhydrous THF | Anhydrous Toluene |
| Temperature | 0 °C to RT | Reflux |
| Time | 14 hours | 2 hours |
| Typical Yield | 70-85% (for Step 2) |
Conclusion
The synthesis of this compound from α-haloketones is a well-established process in organic chemistry. Both the Bredereck and Robinson-Gabriel syntheses offer viable and effective routes. The choice between a one-pot Bredereck approach and a two-step Robinson-Gabriel method will depend on factors such as the desired purity of the intermediate, scalability, and available reagents. The experimental protocols and data provided in this guide serve as a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific research and development applications.
References
An In-depth Technical Guide to 4-propyl-1,3-oxazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-propyl-1,3-oxazole is a substituted heterocyclic aromatic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including its structural identifiers, predicted physicochemical properties, and general synthetic and characterization methodologies applicable to its preparation. Due to the limited availability of specific experimental data for this particular derivative, this guide leverages established knowledge of the oxazole class of compounds to provide a robust framework for researchers.
Chemical Structure and Identification
The fundamental structure of this compound consists of a five-membered oxazole ring substituted with a propyl group at the 4-position.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₉NO[1] |
| SMILES | CCCC1=COC=N1[1] |
| InChI | InChI=1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3[1] |
| InChIKey | KXNBJIMFMYZHQS-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | This compound (Predicted/General) | Oxazole (Parent Compound) |
| Molecular Weight | 111.14 g/mol | 69.06 g/mol |
| Monoisotopic Mass | 111.06841 Da[1] | Not Applicable |
| Boiling Point | Data not available | 69-70 °C |
| Melting Point | Data not available | Not Applicable |
| Density | Data not available | 1.050 g/cm³ |
| Solubility | Expected to be soluble in organic solvents. | Soluble in water |
| XlogP (Predicted) | 1.5[1] | Not Applicable |
Synthesis of this compound: Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, several general and robust methods for the synthesis of 4-substituted and 4,5-disubstituted oxazoles can be adapted. Two prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[2][3] To synthesize this compound via this method, the required starting material would be 1-(acylamino)pentan-2-one.
General Experimental Protocol:
-
Preparation of the 2-Acylamino Ketone: The starting 2-amino ketone can be acylated using an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base.
-
Cyclodehydration: The 2-acylamino ketone is treated with a dehydrating agent to effect the cyclization and formation of the oxazole ring. Common dehydrating agents include concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[2]
-
Work-up and Purification: The reaction mixture is typically quenched with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified by distillation or chromatography.
References
Spectroscopic Characterization of 4-Propyl-1,3-Oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 4-propyl-1,3-oxazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data and representative values based on analogous structures. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and verification of synthesized organic compounds.
Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectral databases for similar structures and computational predictions.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (oxazole ring) | ~7.9 | Singlet | - |
| H-5 (oxazole ring) | ~7.1 | Singlet | - |
| -CH₂- (propyl chain, α to ring) | ~2.5 | Triplet | ~7.5 |
| -CH₂- (propyl chain, β to ring) | ~1.6 | Sextet | ~7.5 |
| -CH₃ (propyl chain, γ to ring) | ~0.9 | Triplet | ~7.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 (oxazole ring) | ~150 |
| C-4 (oxazole ring) | ~138 |
| C-5 (oxazole ring) | ~125 |
| -CH₂- (propyl chain, α to ring) | ~28 |
| -CH₂- (propyl chain, β to ring) | ~22 |
| -CH₃ (propyl chain, γ to ring) | ~14 |
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for Alkyl-Substituted Oxazoles
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3100 | Medium | C-H stretch (oxazole ring) |
| 2960-2850 | Strong | C-H stretch (propyl group) |
| ~1600 | Medium | C=N stretch (oxazole ring) |
| ~1500 | Medium | C=C stretch (oxazole ring) |
| 1150-1050 | Strong | C-O-C stretch (oxazole ring) |
| 1470-1450 | Medium | C-H bend (propyl group) |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound (C₆H₉NO)
| m/z | Ion | Predicted Relative Abundance |
| 111 | [M]⁺ | High |
| 82 | [M - C₂H₅]⁺ | Medium |
| 69 | [M - C₃H₆]⁺ | Medium |
| 54 | [C₃H₄N]⁺ | High |
Experimental Protocols
NMR Spectroscopy
A general procedure for acquiring NMR spectra of a heterocyclic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample is as follows:
-
Sample Preparation: For a neat liquid sample, place one or two drops of the pure compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] Alternatively, for a solid, a Nujol mull or a KBr pellet can be prepared.[4][5] A solution can also be prepared using an IR-transparent solvent like carbon tetrachloride in a specialized cell.[6]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]
-
Background Spectrum: First, record a background spectrum of the empty sample holder (or the salt plates and solvent, if applicable).
-
Sample Spectrum: Place the prepared sample in the instrument's sample compartment and record the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). The background is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
A standard procedure for Electron Ionization (EI) mass spectrometry is as follows:
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[8][9] This high energy often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[10]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z ratio usually corresponds to the molecular ion, and its mass provides the molecular weight of the compound.[11]
Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.
Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation.
References
- 1. rsc.org [rsc.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. webassign.net [webassign.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. measurlabs.com [measurlabs.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide on the Physical Properties of 4-propyl-1,3-oxazole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the available physical property data for 4-propyl-1,3-oxazole. Due to a lack of experimentally determined values in published literature, this document presents predicted data for the target compound and experimental data for the parent 1,3-oxazole for comparative purposes. Detailed, generalized experimental protocols for the determination of key physical properties of liquid organic compounds are also provided. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction to this compound
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active natural products and synthetic compounds. Oxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 4-position of the oxazole ring can significantly influence the molecule's physicochemical properties and its biological activity. This compound is a derivative of the parent 1,3-oxazole, and understanding its physical properties is crucial for its potential application in drug design and development.
Physical Properties
A comprehensive search of scientific databases and chemical supplier catalogs did not yield experimentally determined physical properties for this compound. The following table summarizes the available predicted data for this compound and the experimental data for the parent compound, 1,3-oxazole, for reference.
| Property | This compound (Predicted) | 1,3-Oxazole (Experimental) |
| Molecular Formula | C₆H₉NO | C₃H₃NO |
| Molecular Weight | 111.14 g/mol | 69.06 g/mol |
| Boiling Point | Not Available | 69-70 °C |
| Melting Point | Not Available | Not Available |
| Density | Not Available | 1.050 g/cm³[1][2] |
| Refractive Index | Not Available | Not Available |
| XlogP | 1.5 | 0.1 |
Note: Predicted data is computationally derived and should be confirmed by experimental measurement.
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental procedures for determining the key physical properties of liquid organic compounds like this compound.
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[3][4][5]
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the top of the side arm.[4]
-
Add a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.[3]
-
Place the capillary tube, with its sealed end up, into the small test tube containing the sample.[6]
-
Attach the small test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the thermometer so that the assembly is immersed in the oil in the Thiele tube, with the sample positioned in the main body of the tube.[3][5]
-
Gently heat the side arm of the Thiele tube with a small flame, causing the oil to circulate and heat the sample uniformly.[4][6]
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.[3][7]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[4][6]
A pycnometer is a flask with a specific, accurately known volume used for the precise measurement of the density of a liquid.[8][9][10][11]
Apparatus:
-
Pycnometer with a ground-glass stopper containing a capillary tube
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Distilled water
-
Liquid sample
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Accurately weigh the empty, dry pycnometer on the analytical balance (mass_empty).
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Carefully wipe the outside of the pycnometer dry and weigh it (mass_water).
-
Record the temperature of the water.
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the liquid sample in the same manner as with the water.
-
Wipe the outside dry and weigh the filled pycnometer (mass_sample).
-
Calculate the density of the liquid sample using the following formula: Density_sample = (mass_sample - mass_empty) / (mass_water - mass_empty) * Density_water (where Density_water is the known density of water at the recorded temperature).
The Abbé refractometer is an instrument used to measure the refractive index of a liquid.[12][13][14][15]
Apparatus:
-
Abbé refractometer
-
Constant temperature water bath (optional, for precise measurements)
-
Dropper or pipette
-
Soft tissue (e.g., lens paper)
-
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
Ensure the prism of the refractometer is clean and dry. If necessary, clean with a suitable solvent and a soft tissue.[16]
-
Turn on the light source of the refractometer.
-
Using a dropper, place a few drops of the liquid sample onto the surface of the measuring prism.[16]
-
Close the illuminating prism gently.[14]
-
Look through the eyepiece and adjust the coarse and fine adjustment knobs until the field of view shows a distinct light and dark region.
-
If a colored band is visible at the borderline, adjust the chromatic dispersion compensator to obtain a sharp, colorless line.
-
Align the borderline precisely on the crosshairs of the eyepiece.[12]
-
Read the refractive index from the instrument's scale.
-
Record the temperature at which the measurement was taken. Refractive index is temperature-dependent.[17][18]
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or established experimental workflows for its biological evaluation. The broader class of oxazole derivatives has been investigated for various therapeutic applications, suggesting potential interactions with biological targets, but specific data for the 4-propyl analog is lacking.
The following diagram illustrates a generalized experimental workflow for determining the boiling point of a liquid sample, a fundamental physical property.
Caption: Workflow for Boiling Point Determination.
Conclusion
While experimental data on the physical properties of this compound are not currently available, this guide provides the foundational information necessary for its handling and further characterization. The presented predicted data offer initial estimates, which should be validated through the application of the detailed experimental protocols provided herein. The lack of biological data highlights an opportunity for future research into the potential therapeutic applications of this and related compounds.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thiele tube - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. macro.lsu.edu [macro.lsu.edu]
- 14. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 15. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 16. davjalandhar.com [davjalandhar.com]
- 17. athabascau.ca [athabascau.ca]
- 18. faculty.weber.edu [faculty.weber.edu]
Navigating the Synthesis and Potential of 4-Propyl-1,3-Oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. This technical guide focuses on 4-propyl-1,3-oxazole, a specific analogue within this important class of heterocycles. While detailed experimental data for this particular compound is not extensively available in public literature, this document provides a comprehensive overview of its fundamental properties, established synthetic strategies for related 4-substituted oxazoles, and the known biological activities of the broader oxazole family. This guide aims to equip researchers with the foundational knowledge required to explore the synthesis and potential therapeutic applications of this compound and its derivatives.
Introduction to this compound
This compound belongs to the family of five-membered aromatic heterocyclic organic compounds containing one oxygen and one nitrogen atom. The propyl substituent at the 4-position influences the molecule's lipophilicity and steric profile, which can in turn affect its biological interactions. While a definitive, publicly available CAS number for this compound is not readily found, its core chemical properties can be inferred from its structure.
Physicochemical Properties
Key physicochemical data for this compound is summarized in the table below. These values are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | PubChem[1] |
| Molecular Weight | 111.14 g/mol | Calculated |
| InChIKey | KXNBJIMFMYZHQS-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCCC1=COC=N1 | PubChem[1] |
Synthetic Methodologies for 4-Substituted Oxazoles
While a specific, detailed experimental protocol for the synthesis of this compound is not prevalent in the literature, several established methods for the synthesis of 4-substituted and other substituted oxazoles can be adapted. These methods provide a strategic foundation for the laboratory preparation of the target compound.
Robinson-Gabriel Synthesis and Related Methods
The Robinson-Gabriel synthesis is a classic and versatile method for oxazole formation. The general workflow involves the cyclization and dehydration of an α-acylamino ketone. To synthesize a this compound, the appropriate α-acylamino ketone precursor would be required.
A generalized workflow for the synthesis of a 4-substituted oxazole is depicted below:
Caption: Generalized workflow for the synthesis of 4-substituted oxazoles.
Other Synthetic Approaches
Alternative synthetic routes to the oxazole ring system include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the van Leusen reaction involving tosylmethyl isocyanide (TosMIC). The choice of synthetic strategy will depend on the availability of starting materials and the desired substitution pattern.
Known Biological Activities of Oxazole Derivatives
The oxazole moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. While specific studies on this compound are limited, the activities of related compounds suggest potential areas of investigation.
| Biological Activity | Description |
| Antimicrobial | Oxazole-containing compounds have demonstrated activity against various bacterial and fungal strains. |
| Anti-inflammatory | Certain oxazole derivatives have been shown to possess anti-inflammatory properties. |
| Anticancer | The oxazole ring is a component of several natural products and synthetic molecules with cytotoxic activity against cancer cell lines. |
| Antiviral | Some oxazole derivatives have been investigated for their potential as antiviral agents. |
The diverse biological activities of oxazoles stem from their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
Potential Signaling Pathways and Mechanisms of Action
Given the wide range of biological effects of oxazole-containing compounds, they are likely to interact with multiple signaling pathways. A hypothetical logical relationship diagram illustrating potential interactions is presented below. This diagram is based on the known activities of the broader oxazole class and serves as a conceptual framework for future research on this compound.
Caption: Potential interactions of this compound with cellular targets.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the pharmacologically significant oxazole family. While a detailed body of literature specifically on this compound is yet to be established, this guide provides a solid foundation for researchers by summarizing its core properties and outlining established synthetic routes for analogous structures. The known biological activities of the broader oxazole class suggest that this compound could be a valuable candidate for screening in various therapeutic areas, including infectious diseases, inflammation, and oncology. Future research should focus on developing and publishing a robust and reproducible synthesis for this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of this and other related oxazole derivatives.
References
The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic and steric properties contribute to a wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. The synthesis of specifically substituted oxazoles, particularly those bearing an alkyl group at the 4-position, is of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth literature review of the core synthetic methodologies for 4-alkyl-1,3-oxazoles, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in this field.
Core Synthetic Strategies
The construction of the 4-alkyl-1,3-oxazole ring can be achieved through several classical and modern synthetic strategies. This guide will focus on the most prominent and versatile methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, the Fischer oxazole synthesis, the Cornforth rearrangement, and various metal-catalyzed approaches.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a venerable and widely employed method for the formation of oxazoles, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century.[1][2] The core of this reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][2]
Reaction Mechanism:
The mechanism commences with the protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered cyclic intermediate. Subsequent dehydration yields the aromatic oxazole ring.
References
The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold have led to its incorporation into a vast array of biologically active molecules, from natural products to blockbuster pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted oxazoles, detailing the seminal synthetic methodologies that have enabled their widespread use. We present quantitative data in structured tables for easy comparison, provide detailed experimental protocols for key reactions, and utilize visualizations to illustrate fundamental concepts, offering a valuable resource for researchers in organic synthesis and drug discovery.
A Historical Timeline of Oxazole Synthesis
The journey to understanding and harnessing the synthetic potential of the oxazole ring has been a multi-decade endeavor, marked by the contributions of several pioneering chemists. The following timeline highlights the key discoveries that have shaped the field:
Caption: A timeline of major discoveries in oxazole synthesis.
Key Synthetic Methodologies
The ability to construct the oxazole core with a variety of substituents is crucial for its application in drug discovery. Several named reactions have become the workhorses of oxazole synthesis, each with its own advantages and substrate scope.
The Robinson-Gabriel Synthesis (1909, 1910)
One of the earliest and most versatile methods for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[1][2][3] This reaction involves the cyclodehydration of α-acylamino ketones, typically promoted by strong acids or dehydrating agents.[1][3]
Reaction Workflow:
Caption: Workflow of the Robinson-Gabriel Synthesis.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
To a solution of 2-benzamidoacetophenone (1 mmol) in a suitable solvent such as toluene or DMF, add a dehydrating agent. Common choices include concentrated sulfuric acid, phosphorus pentachloride, or phosphoryl chloride (1.2 equivalents).[3]
-
Heat the reaction mixture. The temperature and reaction time will vary depending on the chosen dehydrating agent, typically ranging from 80-120°C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction. Carefully pour the reaction mixture into ice-water.
-
Extract the product. Use an organic solvent such as ethyl acetate for extraction.
-
Purify the product. Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Table 1: Representative Yields for the Robinson-Gabriel Synthesis
| R1 Substituent | R2 Substituent | Dehydrating Agent | Yield (%) | Reference |
| Phenyl | Phenyl | H2SO4 | ~85% | [1] |
| 4-Methoxyphenyl | Phenyl | POCl3 | ~75% | [1] |
| 4-Nitrophenyl | Phenyl | PPA | ~60% | [3] |
| Methyl | Phenyl | TFAA | ~90% | [1] |
The Van Leusen Oxazole Synthesis (1972)
The Van Leusen reaction is a powerful and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6] This reaction proceeds under mild, basic conditions and has a broad substrate scope.[5]
Reaction Mechanism:
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Oxazoles
-
To a stirred solution of an aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in methanol (5 mL), add potassium carbonate (2.5 mmol). [5]
-
Heat the mixture to reflux. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Substrate Scope and Yields for the Van Leusen Synthesis
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 5-Phenyloxazole | 85 | [5] |
| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 92 | [5] |
| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole | 88 | [5] |
| Cinnamaldehyde | 5-Styryloxazole | 75 | [5] |
| 2-Naphthaldehyde | 5-(Naphthalen-2-yl)oxazole | 83 | [5] |
Other Notable Synthetic Methods
-
Fischer Oxazole Synthesis (1896): This early method involves the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride.[3]
-
Cornforth Rearrangement (1949): A thermal rearrangement of 4-acyloxazoles to form isomeric oxazoles.[7]
-
Bredereck Reaction (~1950s): The reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[3]
Biological Activity of Substituted Oxazoles
The versatility of the oxazole scaffold has made it a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.
Anticancer Activity
Many substituted oxazoles have demonstrated potent anticancer activity against various cell lines. The mechanism of action often involves the inhibition of crucial cellular targets like tubulin or protein kinases.[8][9]
Table 3: In Vitro Anticancer Activity of Selected Oxazole Derivatives (IC50 values in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mubritinib | Breast (BT474) | 0.045 | [10] |
| Combretastatin A-4 Analogue | Colon (HT-29) | 0.003 | [10] |
| Trisubstituted Oxazole 1 | Prostate (PC-3) | 0.0030 | [10] |
| Trisubstituted Oxazole 2 | Epidermoid (A431) | 0.0026 | [10] |
| 1,3-Oxazole Derivative | Liver (Hep-2) | 60.2 | [8] |
Antibacterial Activity
Substituted oxazoles have also emerged as promising antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.
Table 4: Antibacterial Activity of Selected Oxazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound | S. aureus | E. coli | Reference |
| Oxazole Derivative A | 1.56 | >100 | [10] |
| Oxazole Derivative B | 6.25 | 12.5 | [10] |
| Pyrazole-linked Oxazol-5-one | 10 | 25 | [10] |
| Amine-linked bis-heterocycle | >100 | >100 | [10] |
Conclusion
The discovery and development of synthetic routes to substituted oxazoles have had a profound impact on medicinal chemistry and drug discovery. From the early pioneering work of Robinson, Gabriel, and Fischer to the versatile and widely used Van Leusen synthesis, chemists now have a powerful arsenal of methods to construct this valuable heterocyclic core. The diverse and potent biological activities of oxazole-containing compounds, particularly in the areas of oncology and infectious diseases, ensure that the exploration of this remarkable scaffold will continue to be a vibrant and fruitful area of research for years to come. This guide provides a solid foundation for researchers looking to delve into the rich history and practical application of substituted oxazole synthesis.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 8. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Thermodynamic Landscape of the 1,3-Oxazole Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole ring, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its prevalence in numerous natural products and synthetic pharmaceuticals underscores the importance of understanding its inherent stability. This technical guide provides a comprehensive overview of the thermodynamic stability of the 1,3-oxazole ring, presenting quantitative data from computational studies, detailing relevant experimental and computational methodologies, and visualizing key concepts to facilitate a deeper understanding for researchers in drug discovery and development.
Core Thermodynamic Parameters
The thermodynamic stability of a molecule is fundamentally described by parameters such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and ring strain energy (RSE). While experimental determination of these values for the unsubstituted 1,3-oxazole ring is challenging and not widely reported, computational chemistry provides robust estimates.[1] It is noteworthy that for the related thiazole heterocycle, an experimental heat of formation is not known, highlighting the reliance on theoretical calculations in this area.[1]
Computational studies employing various levels of theory, such as MP2/6-31G*, B3LYP/6-311+G(d,p), and G3(MP2), have been utilized to calculate the thermodynamic properties of oxazole and its derivatives.[1][3] These methods offer a powerful means to predict the stability of novel oxazole-containing compounds.
Table 1: Calculated Thermodynamic Properties of 1,3-Oxazole
| Thermodynamic Parameter | Computational Method | Calculated Value (kcal/mol) | Reference |
| Heat of Formation (ΔHf°) | MP2/6-31G* | Value not explicitly stated in snippets | [1] |
| Heat of Formation (ΔHf°) | PM3 | Value not explicitly stated in snippets | [1] |
| Aromatic Stabilization Energy (ASE) | B3LYP/6-311+G(d,p) | Value not explicitly stated in snippets | [3] |
| Ring Strain Energy (RSE) | G3(MP2) | Dependent on reference system | [4] |
Note: Specific numerical values for the heat of formation were not explicitly provided in the search results, but the relative values calculated by different methods were discussed. For instance, the PM3 method provides better agreement with ab initio results for oxazole's heat of formation compared to the AM1 method.[1] Ring Strain Energy is a relative value and depends on the chosen isodesmic or homodesmotic reaction scheme.
Aromaticity and Stability
The 1,3-oxazole ring is considered an aromatic compound, but its aromaticity is less pronounced than that of thiazole or imidazole.[4][5] This reduced aromaticity contributes to a greater dienic character, which influences its reactivity.[2] The delocalization of π-electrons is not as effective due to the high electronegativity of the oxygen atom.
Computational studies using Nucleus-Independent Chemical Shift (NICS) calculations have been employed to quantify the aromaticity of oxazole and the effect of substituents on the ring. These studies indicate that the aromaticity of 1,3-azoles, including oxazole, is influenced by the nature and position of substituents.
Experimental and Computational Methodologies
A thorough understanding of the thermodynamic stability of the 1,3-oxazole ring requires a grasp of the key experimental and computational techniques used for its determination.
Experimental Protocols
While specific experimental data for the parent 1,3-oxazole is scarce, the following techniques are standard for determining the thermodynamic properties of organic compounds and can be applied to its derivatives.
1. Combustion Calorimetry:
This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation (ΔHf°) can be calculated.
-
Methodology:
-
A precisely weighed sample of the oxazole derivative is placed in a crucible inside a high-pressure vessel (bomb) filled with pure oxygen.
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the water and the calorimeter.
-
The temperature change of the water is measured with high precision.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then derived using Hess's law, requiring the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂).
-
2. Differential Scanning Calorimetry (DSC):
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for studying phase transitions and can provide information on the thermal stability of compounds.[6][7]
-
Methodology:
-
A small, accurately weighed sample of the oxazole derivative is placed in a sample pan, and an empty pan is used as a reference.
-
Both pans are heated or cooled at a constant rate.
-
The DSC instrument measures the difference in heat flow between the sample and the reference.
-
Endothermic or exothermic events, such as melting, decomposition, or crystallization, are observed as peaks in the DSC thermogram.
-
The onset temperature of decomposition can be used as a measure of thermal stability.
-
Computational Protocols
Computational chemistry offers a powerful and often necessary alternative to experimental methods for determining thermodynamic properties, especially for reactive or difficult-to-synthesize compounds.
1. Ab Initio and Density Functional Theory (DFT) Calculations:
These methods solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule.
-
Methodology:
-
The 3D structure of the 1,3-oxazole molecule is built using molecular modeling software.
-
The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using methods like B3LYP with a basis set such as 6-31G(d,p).[8][9]
-
Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate zero-point vibrational energy (ZPVE) and thermal corrections.
-
Higher-level single-point energy calculations, such as with the G3(MP2) composite method, can be performed on the optimized geometry to obtain more accurate electronic energies.[10][11]
-
The enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes.
-
2. Calculation of Ring Strain Energy (RSE):
RSE is not a directly measurable quantity but is calculated as the difference in the heat of formation between a cyclic compound and a hypothetical strain-free acyclic analogue.[4][12] Homodesmotic reactions are a common computational approach to determine RSE.[13]
-
Methodology:
-
A balanced chemical reaction (homodesmotic reaction) is constructed where the number and types of bonds are conserved on both the reactant and product sides. The reactant is the cyclic molecule of interest (1,3-oxazole), and the products are acyclic molecules that contain the same types of bonds and atom hybridization states.
-
The enthalpies of formation for all species in the reaction are calculated using a reliable computational method (e.g., G3(MP2)).
-
The enthalpy of the reaction is calculated, which corresponds to the ring strain energy of the cyclic molecule.
-
Visualizing Key Processes
Diagrams are essential for visualizing complex relationships and workflows. The following sections provide Graphviz diagrams for a key biosynthetic pathway and a typical computational workflow.
Biosynthesis of the 1,3-Oxazole Ring
In many biological systems, the 1,3-oxazole ring is formed post-translationally from serine or threonine residues in nonribosomal peptides.[5] The biosynthesis involves a cyclization and subsequent oxidation.
Caption: Biosynthetic pathway for the formation of a 1,3-oxazole ring.
Experimental Workflow: Differential Scanning Calorimetry (DSC)
The following diagram illustrates the typical workflow for assessing the thermal stability of an oxazole derivative using DSC.
Caption: Experimental workflow for Differential Scanning Calorimetry.
Computational Workflow: Enthalpy of Formation
This diagram outlines the steps involved in calculating the enthalpy of formation of 1,3-oxazole using computational methods.
Caption: Computational workflow for determining the enthalpy of formation.
Conclusion
The thermodynamic stability of the 1,3-oxazole ring is a critical parameter influencing its application in drug design and materials science. While direct experimental data on the parent ring is limited, computational chemistry provides reliable estimates of its thermodynamic properties. The moderate aromaticity and inherent ring strain of the oxazole moiety are key factors governing its reactivity and interactions in biological systems. A combined approach, leveraging computational predictions and experimental validation on substituted derivatives, will continue to be instrumental in the rational design of novel and effective oxazole-based compounds. This guide provides a foundational understanding of the principles and methodologies essential for researchers working with this important heterocyclic scaffold.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. inpressco.com [inpressco.com]
- 9. explorationpub.com [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Experimental determination of ring strain energy - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Propyl-1,3-Oxazole in Organic Solvents: A Technical Guide
For Immediate Release
Introduction to 4-Propyl-1,3-Oxazole
This compound is a heterocyclic organic compound with the molecular formula C₆H₉NO. Its structure, featuring a 5-membered oxazole ring with a propyl substituent, suggests a degree of lipophilicity which would theoretically favor solubility in organic solvents. The predicted XlogP value, a measure of lipophilicity, is 1.5, indicating a preference for octanol over water and further supporting its likely solubility in organic media.[1] Understanding the solubility of such a compound is a critical early step in drug discovery and development, as it influences formulation, bioavailability, and overall therapeutic efficacy.
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide some insight into the physicochemical properties of this compound. These predicted values can help in the initial selection of appropriate organic solvents for experimental determination.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₉NO | PubChem |
| Molecular Weight | 111.14 g/mol | PubChem |
| XlogP | 1.5 | PubChem[1] |
| Monoisotopic Mass | 111.06841 Da | PubChem[1] |
Experimental Determination of Solubility
To ascertain the precise solubility of this compound in various organic solvents, a systematic experimental approach is necessary. The following sections detail established methodologies that can be employed.
General Experimental Workflow
The determination of solubility follows a structured workflow, from solvent selection to data analysis. The following diagram illustrates a typical process.
Gravimetric Method for Equilibrium Solubility
The gravimetric method is a fundamental and accurate technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3][4][5][6]
Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).
-
Evaporate the solvent under controlled conditions. This can be achieved through gentle heating in a fume hood, under a stream of nitrogen, or in a vacuum oven. The chosen method should not cause degradation of the solute.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, place the container with the dried solute in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the container with the dried solute on an analytical balance.
-
The mass of the dissolved solute is the final weight of the container minus its initial (tare) weight.
-
The solubility is then calculated, typically in mg/mL or g/L.
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
-
Role of Solubility in a Drug Discovery Context
Solubility is a cornerstone of the drug discovery process, influencing decisions from hit identification to lead optimization and candidate selection. The following diagram illustrates a simplified workflow where solubility assessment plays a pivotal role.
In this workflow:
-
Hit Identification and High-Throughput Screening (HTS): Initial screens may identify numerous "hits."
-
Solubility Screening: Early assessment of both kinetic and thermodynamic solubility is crucial to filter out compounds that are likely to have poor biopharmaceutical properties. This helps to prioritize compounds for further investigation and reduces the risk of late-stage failures.
-
Lead Optimization: During this phase, medicinal chemists modify the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Solubility is a key parameter that is continuously monitored and optimized. Structure-Activity Relationship (SAR) is often expanded to Structure-Property Relationships (SPR), where solubility is a critical property.
-
ADME/Tox Profiling: In-depth absorption, distribution, metabolism, excretion, and toxicity studies are conducted. Poor solubility can negatively impact all of these parameters.
-
Candidate Selection: A compound with a well-balanced profile, including adequate solubility, is selected for further development.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocols, particularly the gravimetric method, offer a reliable means of obtaining accurate equilibrium solubility data. Furthermore, understanding the integral role of solubility within the broader context of drug discovery, as illustrated in the provided workflow, is essential for making informed decisions and advancing promising compounds through the development pipeline. The principles and methodologies outlined herein are intended to empower researchers to effectively navigate the solubility challenges associated with novel chemical entities like this compound.
References
Methodological & Application
Application Notes and Protocols for 4-Propyl-1,3-Oxazole in Medicinal Chemistry
Topic: Utilizing 4-Propyl-1,3-Oxazole in the Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisosteric replacement for amide and ester functionalities. This document focuses on the application of the this compound moiety in the design and development of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.
FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[3][4] Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 agonists.[3][4] This makes FAAH an attractive therapeutic target for various conditions, including chronic pain and anxiety disorders.
The this compound core can be incorporated into α-ketooxazole structures, a class of potent and reversible FAAH inhibitors.[5][6] The propyl group at the C4-position of the oxazole ring can provide favorable interactions within the hydrophobic acyl chain-binding pocket of the FAAH active site.
Data Presentation: In Vitro Activity of Representative Oxazole-Based FAAH Inhibitors
The following table summarizes the in vitro inhibitory activity of representative oxazole-based compounds against FAAH. While specific data for a this compound lead is proprietary or not publicly available, the data for structurally related compounds from the literature, such as the well-studied α-ketooxazole inhibitor OL-135 and developmental candidate MK-4409, provide a strong rationale for its potential.
| Compound ID | Structure | FAAH Inhibition (Ki or IC50, nM) | Selectivity vs. Other Serine Hydrolases | Reference |
| OL-135 | 2-oxo-2-(5-phenyl-1,3-oxazol-2-yl)ethyl phenylcarbamate | Ki = 4.6 nM (rat FAAH) | High | [7] |
| MK-4409 (Compound 17) | 5-(4-(pyridin-2-yl)phenyl)-2-(thiophen-2-yl)-1,3-oxazole | IC50 = 8 nM (hFAAH) | High | [5][8] |
| Hypothetical 4-Propyl Analog | α-keto-4-propyl-1,3-oxazole derivative | Predicted potent activity | Predicted high | N/A |
Experimental Protocols
1. Synthesis of a Representative this compound Containing FAAH Inhibitor
This protocol describes a general synthesis of an α-keto-4-propyl-1,3-oxazole derivative, a potential FAAH inhibitor, based on established synthetic routes for similar compounds.[5]
Scheme 1: Synthesis of a this compound FAAH Inhibitor
Caption: Synthetic scheme for a this compound FAAH inhibitor.
-
Step 1: Synthesis of 2-amino-1-hexanone hydrochloride.
-
To a solution of 1-hexanone in a suitable solvent (e.g., diethyl ether), add a solution of bromine in the same solvent dropwise at 0 °C.
-
After the reaction is complete, quench with a solution of sodium thiosulfate.
-
Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-1-hexanone.
-
Dissolve the crude 2-bromo-1-hexanone in a solvent mixture (e.g., acetone/water) and add sodium azide. Heat the reaction mixture to reflux.
-
After completion, extract the product, 2-azido-1-hexanone.
-
Hydrogenate the 2-azido-1-hexanone using a palladium on carbon catalyst under a hydrogen atmosphere to yield 2-amino-1-hexanone.
-
-
Step 2: Acylation of 2-amino-1-hexanone.
-
Dissolve 2-amino-1-hexanone in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of the desired acyl chloride (R-COCl).
-
Stir the reaction mixture at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-(1-oxohexan-2-yl)amide.
-
-
Step 3: Robinson-Gabriel synthesis of the this compound.
-
Treat the N-(1-oxohexan-2-yl)amide with a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus pentoxide) at an elevated temperature.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base.
-
Extract the product with an organic solvent, dry, and purify by column chromatography to yield the this compound derivative.
-
-
Step 4: Formation of the α-keto-oxazole.
-
The final oxidation step to form the α-keto functionality can be achieved using various oxidizing agents, such as selenium dioxide or by employing a Swern oxidation protocol on a corresponding alcohol precursor. The specific conditions will depend on the nature of the rest of the molecule.
-
2. In Vitro FAAH Inhibition Assay
This protocol is based on a commercially available fluorescence-based assay for screening FAAH inhibitors.[9][10]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[9]
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test compounds in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (a known FAAH inhibitor, e.g., JZL 195) and a negative control (vehicle).[9]
-
Add the diluted FAAH enzyme solution to all wells except for a substrate blank.
-
Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
The therapeutic effects of FAAH inhibitors are mediated through the enhancement of the endogenous cannabinoid system.
Caption: Mechanism of action of a this compound FAAH inhibitor.
By inhibiting FAAH, the this compound containing compound prevents the breakdown of anandamide. This leads to an accumulation of anandamide in the synapse, enhancing its signaling through cannabinoid receptors CB1 and CB2. This amplified signaling is responsible for the therapeutic benefits in pain and inflammation.
Experimental Workflow for FAAH Inhibitor Development
The development of a novel FAAH inhibitor involves a multi-step process from initial design to in vivo validation.
Caption: Workflow for the development of FAAH inhibitors.
This workflow illustrates the iterative process of designing, synthesizing, and testing new chemical entities to identify a lead candidate with the desired potency, selectivity, and drug-like properties for preclinical development.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Synthesis of 4-Propyl-1,3-Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-propyl-1,3-oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections outline prominent synthetic methodologies, present quantitative data for key reactions, and provide step-by-step experimental procedures.
Introduction
The 1,3-oxazole scaffold is a privileged structure in numerous biologically active compounds and natural products. The presence of a propyl group at the 4-position can significantly influence the lipophilicity and binding interactions of the molecule with biological targets. This document details two primary and versatile methods for the synthesis of this compound derivatives: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Additionally, a modern metal-free oxidative cyclization approach is presented.
Key Synthetic Strategies
Several synthetic routes can be employed for the preparation of this compound derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.
-
Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1] A variety of dehydrating agents can be used, including sulfuric acid, phosphorus pentoxide, and trifluoromethanesulfonic acid.[1] The required 2-acylamino-ketone precursor can be synthesized via the Dakin-West reaction.[1]
-
Van Leusen Oxazole Synthesis: This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from an aldehyde. It is a highly versatile method for preparing a wide range of oxazole derivatives.
-
Modern Oxidative Cyclization Methods: Recent advancements in organic synthesis have led to the development of metal-free, oxidative cyclization reactions. These methods often offer milder reaction conditions and broader functional group tolerance. One such approach involves the iodine-mediated aerobic oxidative cyclization of enaminones.[2]
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data for different synthetic approaches to provide a clear comparison of their efficiencies and conditions.
| Synthesis Method | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Concentrated H₂SO₄, 60 °C, 2 h | 2,5-Disubstituted-4-propyl-1,3-oxazole | Typically 60-80% | General method, specific yield may vary |
| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC, Aliphatic halide | K₂CO₃, Methanol, Reflux | 4,5-Disubstituted oxazole | Moderate to Good | General method, specific yield may vary |
| Iodine-Mediated Oxidative Cyclization | Enaminone | I₂, O₂ (air), DMSO, 100 °C | 2,4,5-Trisubstituted oxazole | up to 95% | [2] |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2-Aryl-4-propyl-1,3-oxazole
This protocol describes a general procedure for the synthesis of a 2-aryl-4-propyl-1,3-oxazole from a 2-acylamino-ketone precursor.
Step 1: Synthesis of the 2-Acylamino-ketone Precursor (via Dakin-West Reaction)
A detailed procedure for this preliminary step can be found in the relevant literature for the Dakin-West reaction.
Step 2: Cyclodehydration to form the Oxazole Ring
-
To a solution of the 2-acylamino-ketone (1.0 eq) in a suitable solvent such as toluene or dioxane, add the cyclodehydrating agent. For example, concentrated sulfuric acid (2.0 eq) can be added dropwise at 0 °C.
-
Stir the reaction mixture at 60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-propyl-1,3-oxazole.
Protocol 2: Van Leusen Synthesis of a 5-Substituted-4-propyl-1,3-oxazole
This protocol outlines a one-pot synthesis of a 4,5-disubstituted oxazole using the Van Leusen reaction.
-
In a round-bottom flask, suspend potassium carbonate (2.5 eq) in methanol.
-
Add the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) to the suspension.
-
Add an aliphatic halide (e.g., propyl iodide) (1.2 eq) to the reaction mixture.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-substituted-4-propyl-1,3-oxazole.
Protocol 3: Iodine-Mediated Aerobic Oxidative Cyclization
This protocol describes a modern, metal-free approach to synthesizing a 2,5-disubstituted-4-propyl-1,3-oxazole.[2]
Step 1: Synthesis of the Enaminone Precursor
The enaminone precursor can be synthesized by the condensation of a β-keto ester with an amine.
Step 2: Oxidative Cyclization
-
To a solution of the enaminone (1.0 eq) in dimethyl sulfoxide (DMSO), add iodine (20 mol%).
-
Heat the reaction mixture to 100 °C and stir under an atmosphere of air (using a balloon filled with air) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2,5-disubstituted-4-propyl-1,3-oxazole.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Robinson-Gabriel synthesis workflow.
Caption: Van Leusen oxazole synthesis pathway.
Caption: Iodine-mediated oxidative cyclization.
References
The Elusive Role of 4-Propyl-1,3-Oxazole in Drug Discovery: A Scarcity of Specific Data
Despite the broad therapeutic relevance of the 1,3-oxazole scaffold in medicinal chemistry, specific research and application data for 4-propyl-1,3-oxazole in drug discovery remain largely undocumented in publicly available scientific literature. While the oxazole ring is a key constituent in numerous compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties, information detailing the synthesis, biological activity, and specific mechanisms of action for the 4-propyl substituted variant is notably absent.
The 1,3-oxazole motif is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. Its versatile structure has been extensively explored by medicinal chemists, leading to the development of several approved drugs. These include treatments for a range of conditions, highlighting the privileged nature of this chemical scaffold in interacting with biological targets.
However, a comprehensive investigation into the application of this compound reveals a significant gap in the current body of research. Searches for quantitative biological data, such as IC50 values or binding affinities, for this specific compound have been unfruitful. Consequently, detailed experimental protocols for its evaluation in drug discovery contexts and an understanding of its potential modulation of signaling pathways are not available.
For researchers and drug development professionals, this lack of specific information on this compound means that its potential as a therapeutic agent or as a lead compound for further optimization is currently unknown. While general principles of oxazole chemistry and biology can be applied, the specific influence of the 4-propyl substituent on the molecule's pharmacokinetic and pharmacodynamic properties has not been characterized.
The following sections would typically present detailed application notes, experimental protocols, and pathway diagrams. However, due to the absence of specific data for this compound, this information cannot be provided at this time. The scientific community's focus has seemingly been on other substitution patterns of the oxazole ring, leaving the potential of the 4-propyl variant as an open area for future investigation.
General Methodologies for Oxazole Derivative Synthesis and Evaluation
While specific protocols for this compound are unavailable, general methodologies for the synthesis and evaluation of novel oxazole derivatives can be outlined. These approaches provide a foundational framework that could be adapted for the study of this particular compound.
General Synthesis Workflow
A common route for synthesizing 4-substituted-1,3-oxazoles involves the condensation and cyclization of a-haloketones with amides. For the synthesis of a 4-propyl derivative, this would likely involve a starting material such as 1-bromo-2-pentanone.
Caption: General workflow for the synthesis of a this compound derivative.
General Biological Screening Cascade
Once synthesized and characterized, a novel oxazole compound would typically undergo a series of in vitro assays to determine its biological activity.
Caption: A generalized cascade for the biological screening of a novel compound.
Future Directions
The absence of data on this compound presents an opportunity for new research. A systematic study of the synthesis and biological evaluation of 4-alkyl-1,3-oxazole derivatives could yield valuable insights into the structure-activity relationships of this class of compounds. Such research would be necessary to determine if the 4-propyl substitution confers any unique and therapeutically relevant properties, thereby justifying its further development in drug discovery programs. Until such studies are conducted and published, the role of this compound in medicine remains a matter of speculation.
Application Notes and Protocols: 4-Propyl-1,3-Oxazole as a Precursor for Novel P2X3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential application of 4-propyl-1,3-oxazole as a key building block in the development of novel P2X3 receptor antagonists. The following sections include synthetic protocols, quantitative data, and visualizations of the relevant pathways and workflows.
Introduction
The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed in sensory neurons and has emerged as a significant therapeutic target for the treatment of chronic cough, neuropathic pain, and other sensory-related disorders. The development of selective P2X3 receptor antagonists is a major focus of contemporary medicinal chemistry. The 1,3-oxazole scaffold is a versatile heterocycle found in numerous biologically active compounds and serves as a valuable pharmacophore in drug design. This document outlines the utility of this compound as a precursor for a representative, albeit hypothetical, P2X3 receptor antagonist, here designated as Oxa-P2X3-Ant-1 .
Synthetic Pathway Overview
The synthesis of Oxa-P2X3-Ant-1 commences with the preparation of the this compound core, followed by functionalization and subsequent coupling to a diaminopyrimidine moiety, a common feature in many P2X3 receptor antagonists.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the this compound core via a modified Robinson-Gabriel synthesis.
Materials:
-
1-Bromopentan-2-one
-
Formamide
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-bromopentan-2-one (1.0 eq) in toluene, add formamide (3.0 eq).
-
Heat the reaction mixture to reflux for 6 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Synthesis of this compound-5-carbaldehyde
This protocol details the formylation of the oxazole ring at the C5 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of DMF (2.0 eq) in DCM to 0°C.
-
Slowly add POCl₃ (1.5 eq) to the cooled DMF solution, maintaining the temperature below 5°C.
-
Stir the resulting Vilsmeier reagent at 0°C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully pouring it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound-5-carbaldehyde.
Protocol 3: Synthesis of Oxa-P2X3-Ant-1
This final step involves the reductive amination coupling of the aldehyde with the diaminopyrimidine moiety.
Materials:
-
This compound-5-carbaldehyde
-
2,4-Diamino-6-(trifluoromethyl)pyrimidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
Procedure:
-
To a solution of this compound-5-carbaldehyde (1.0 eq) and 2,4-diamino-6-(trifluoromethyl)pyrimidine (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to obtain Oxa-P2X3-Ant-1 .
Data Presentation
Table 1: Summary of Synthetic Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) |
| 1 | This compound | 1-Bromopentan-2-one | 65-75 | >98 |
| 2 | This compound-5-carbaldehyde | This compound | 50-60 | >97 |
| 3 | Oxa-P2X3-Ant-1 | This compound-5-carbaldehyde | 40-50 | >99 |
Table 2: Biological Activity of Oxa-P2X3-Ant-1
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Oxa-P2X3-Ant-1 | Human P2X3 | Calcium Flux Assay | 50-100 |
Note: The IC₅₀ value is a representative expected value based on similar structures and is subject to experimental determination.
P2X3 Receptor Signaling Pathway and Assay Workflow
Activation of the P2X3 receptor by ATP leads to cation influx, membrane depolarization, and the generation of an action potential in sensory neurons. Antagonists block this process.
Protocol 4: P2X3 Receptor Antagonism Assay (Calcium Flux)
This protocol describes a common in vitro method to assess the antagonistic activity of test compounds on the P2X3 receptor.
Procedure:
-
Cell Plating: Plate HEK293 cells stably expressing the human P2X3 receptor in a 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of Oxa-P2X3-Ant-1 (or vehicle control). Incubate for 15-30 minutes.
-
Agonist Addition: Add a solution of ATP (at a concentration corresponding to its EC₈₀) to all wells to stimulate the P2X3 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader.
-
Data Analysis: Plot the inhibition of the ATP-induced calcium flux against the concentration of Oxa-P2X3-Ant-1 to determine the IC₅₀ value.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of novel P2X3 receptor antagonists. The synthetic route outlined provides a practical approach to access potential drug candidates like Oxa-P2X3-Ant-1 . The provided protocols for synthesis and biological evaluation offer a framework for researchers in the field of drug discovery to explore this chemical space further in the quest for new therapeutics for pain and chronic cough.
Application Notes and Protocols: Regioselective Bromination of 4-Propyl-1,3-oxazole at the C2 Position
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the regioselective bromination of 4-propyl-1,3-oxazole at the C2 position, a key transformation for the synthesis of versatile intermediates in medicinal chemistry and drug development. The protocol is divided into two main stages: the synthesis of the this compound precursor via the Van Leusen oxazole synthesis, and its subsequent regioselective C2-bromination through a low-temperature lithiation followed by quenching with an electrophilic bromine source. Expected yields and characterization data are provided based on established methodologies for similar substrates.
Introduction
Substituted oxazoles are prevalent structural motifs in a wide array of biologically active molecules and natural products. The ability to functionalize the oxazole ring at specific positions is crucial for the development of novel therapeutic agents. Brominated oxazoles, in particular, serve as valuable building blocks for further molecular elaboration through cross-coupling reactions. The C2 position of the oxazole ring is known to be the most acidic, allowing for regioselective deprotonation and subsequent functionalization. This application note details a reliable method for the synthesis of 2-bromo-4-propyl-1,3-oxazole.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the two-step synthesis of 2-bromo-4-propyl-1,3-oxazole.
Table 1: Synthesis of this compound via Van Leusen Reaction
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Expected Yield (%) | Physical State |
| Butyraldehyde | C₄H₈O | 72.11 | 10.0 | 1.0 | - | Liquid |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 10.0 | 1.0 | - | Solid |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 | 1.5 | - | Solid |
| Methanol (MeOH) | CH₄O | 32.04 | - | Solvent | - | Liquid |
| This compound | C₆H₉NO | 111.14 | - | - | 60-75 | Liquid |
Table 2: Regioselective C2-Bromination of this compound
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Expected Yield (%) | Physical State |
| This compound | C₆H₉NO | 111.14 | 5.0 | 1.0 | - | Liquid |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 5.5 | 1.1 | - | Solution |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 6.0 | 1.2 | - | Solid |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent | - | Liquid |
| 2-Bromo-4-propyl-1,3-oxazole | C₆H₈BrNO | 190.04 | - | - | 70-85 | Liquid/Solid |
Experimental Protocols
Part 1: Synthesis of this compound
This procedure is adapted from the Van Leusen oxazole synthesis.
Materials:
-
Butyraldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous methanol.
-
Add tosylmethyl isocyanide (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add butyraldehyde (1.0 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Part 2: Regioselective Bromination of this compound at the C2 Position
This protocol is based on the principle of kinetic deprotonation at the C2 position of the oxazole ring at low temperatures.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and syringe techniques
-
Dry ice/acetone bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.
-
In a separate dry flask, prepare a solution of N-bromosuccinimide (1.2 eq.) in anhydrous THF.
-
Slowly add the NBS solution to the lithiated oxazole solution at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 2-bromo-4-propyl-1,3-oxazole by silica gel column chromatography.
Visualizations
Caption: Synthetic workflow for 2-bromo-4-propyl-1,3-oxazole.
Caption: Logical flow of the C2-bromination reaction.
Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The Van Leusen reaction is a powerful and versatile method for the synthesis of oxazoles. While the classical Van Leusen oxazole synthesis typically yields 5-substituted oxazoles, a modification utilizing α-substituted tosylmethyl isocyanide (TosMIC) reagents provides a direct and efficient route to 4-substituted and 4,5-disubstituted oxazoles. This protocol details the synthesis of 4-substituted oxazoles via the reaction of α-substituted TosMIC derivatives with aldehydes.
This method offers a significant advantage for the synthesis of diverse oxazole libraries in drug discovery and development, allowing for the introduction of substituents at the 4-position of the oxazole ring, a key vector for molecular diversification and tuning of physicochemical and pharmacological properties.
Reaction Principle
The synthesis of 4-substituted oxazoles is achieved by reacting an α-substituted tosylmethyl isocyanide with an aldehyde in the presence of a base. The substituent on the α-carbon of the TosMIC reagent ultimately becomes the substituent at the 4-position of the resulting oxazole ring. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole.
Data Presentation
The following table summarizes the yields for the synthesis of various 4-substituted oxazoles using the modified Van Leusen reaction, as reported by Sisko et al.[1][2]
| Entry | α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
| 5 | Methyl | 4-Methoxybenzaldehyde | 4-Methyl-5-(4-methoxyphenyl)oxazole | 75 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 4-substituted oxazoles based on the work of Sisko et al.[1][2]
General Procedure for the Synthesis of 4-Substituted Oxazoles
Materials:
-
α-Substituted tosylmethyl isocyanide (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a solution of the α-substituted tosylmethyl isocyanide (1.0 equiv) and the aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at reflux for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-substituted oxazole.
Example Protocol: Synthesis of 4-Benzyl-5-phenyloxazole
Materials:
-
α-Benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol)
-
Benzaldehyde (0.37 g, 3.50 mmol)
-
Potassium carbonate (0.97 g, 7.00 mmol)
-
Methanol (20 mL)
Procedure:
-
Combine α-benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol) and benzaldehyde (0.37 g, 3.50 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add methanol (20 mL) to the flask.
-
Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield 4-benzyl-5-phenyloxazole as a white solid (0.69 g, 85% yield).
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism for the Van Leusen reaction for the synthesis of a 4-substituted oxazole.
Caption: Mechanism of the Van Leusen reaction for 4-substituted oxazole synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of 4-substituted oxazoles.
References
Application Notes and Protocols for the Synthesis of 4-propyl-1,3-oxazole via the Bredereck Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the synthesis of 4-propyl-1,3-oxazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is based on the Bredereck reaction, a classical and efficient method for the formation of substituted oxazoles. These notes include the reaction mechanism, a detailed experimental protocol, requisite quantitative data, and visualizations to aid in the successful execution and understanding of this synthetic transformation.
Introduction
The 1,3-oxazole ring is a prominent structural motif found in numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The Bredereck reaction offers a straightforward and reliable method for the synthesis of substituted oxazoles, typically by reacting an α-haloketone with an amide.[1] This document outlines the application of the Bredere-ck reaction for the specific synthesis of this compound.
Reaction Principle
The Bredereck synthesis of this compound involves the condensation and cyclization of an α-haloketone, such as 1-bromo-2-pentanone, with a formylating agent, typically formamide. The reaction proceeds through the initial formation of an α-amino ketone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.
Experimental Protocols
Materials and Equipment:
-
1-bromo-2-pentanone
-
Formamide
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-pentanone (1.0 eq) in a minimal amount of a high-boiling point solvent such as DMF.
-
Addition of Reagent: Add an excess of formamide (typically 3-5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time will need to be determined empirically, but a typical duration is 4-12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product. Please note that the yield is an estimated value based on similar reactions and should be determined experimentally.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Predicted Yield (%) |
| 1-bromo-2-pentanone | C₅H₉BrO | 165.03 | Liquid | N/A |
| This compound | C₆H₉NO | 111.14 | Liquid | 60-80 |
Characterization Data for this compound:
While experimental spectra for this compound are not widely published, the following table provides predicted and expected spectroscopic data based on the analysis of similar oxazole structures.
| Spectroscopic Data | Expected/Predicted Values |
| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.6 (sextet, 2H, -CH₂-CH₃), ~2.5 (t, 2H, -CH₂-C=), ~7.5 (s, 1H, oxazole H5), ~7.9 (s, 1H, oxazole H2). Chemical shifts are referenced to a standard solvent signal.[5][6] |
| ¹³C NMR | δ (ppm): ~13.8 (-CH₃), ~22.5 (-CH₂-CH₃), ~28.0 (-CH₂-C=), ~125.0 (oxazole C5), ~140.0 (oxazole C4), ~150.0 (oxazole C2).[7] |
| IR (Infrared) | ν (cm⁻¹): ~3100 (C-H stretch, aromatic), ~2960-2850 (C-H stretch, aliphatic), ~1600 (C=N stretch), ~1500 (C=C stretch), ~1100 (C-O-C stretch). |
| MS (Mass Spec) | ESI-MS (m/z): [M+H]⁺ calculated for C₆H₁₀NO⁺: 112.0757; found: 112.0759 (example). The fragmentation pattern would show losses corresponding to the propyl chain. |
Mandatory Visualizations
Reaction Mechanism:
The following diagram illustrates the proposed mechanism for the Bredereck synthesis of this compound.
Caption: Proposed mechanism for the Bredereck reaction.
Experimental Workflow:
This diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Characterization of 4-propyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-propyl-1,3-oxazole is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring is a key structural motif in numerous natural products and pharmacologically active molecules.[1] Consequently, the development of robust analytical techniques for the characterization of substituted oxazoles like this compound is crucial for synthesis confirmation, purity assessment, and quality control in drug discovery and development.
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound utilizing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC).
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H9NO | PubChem |
| Molecular Weight | 111.14 g/mol | PubChem |
| Monoisotopic Mass | 111.06841 Da | [2] |
| XlogP (predicted) | 1.5 | [2] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the oxazole ring.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | s | 1H | H-2 (oxazole ring) |
| ~7.20 | s | 1H | H-5 (oxazole ring) |
| ~2.50 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.65 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C-2 |
| ~145.0 | C-4 |
| ~120.0 | C-5 |
| ~28.5 | -CH₂-CH₂-CH₃ |
| ~22.0 | -CH₂-CH₂-CH₃ |
| ~13.8 | -CH₂-CH₂-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 30 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of volatile compounds like this compound.
Predicted Mass Spectrum Data (Electron Ionization - 70 eV)
| m/z | Predicted Relative Intensity | Assignment |
| 111 | High | [M]⁺ (Molecular Ion) |
| 82 | Moderate | [M - C₂H₅]⁺ |
| 69 | Moderate | [M - C₃H₆]⁺ (loss of propene via McLafferty rearrangement) |
| 54 | Moderate | [C₃H₄N]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Note: The fragmentation of oxazoles can be complex, and other fragments may be observed.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.
-
Gas Chromatography Method:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
III. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | =C-H stretch (oxazole ring) |
| ~2960-2850 | Strong | C-H stretch (propyl group) |
| ~1600 | Medium | C=N stretch (oxazole ring) |
| ~1500 | Medium | C=C stretch (oxazole ring) |
| ~1100 | Strong | C-O-C stretch (oxazole ring) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Prepare a dilute solution of the compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or the solvent).
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IV. Visualized Workflows
Logical Workflow for Characterization
References
Application Notes and Protocols for In Vitro Biological Screening of 4-Propyl-1,3-Oxazole Derivatives
Disclaimer: The following application notes and protocols are generalized for the in vitro biological screening of oxazole derivatives. Specific experimental data and established protocols for 4-propyl-1,3-oxazole derivatives are not extensively available in the public domain. Therefore, the provided methodologies are based on the screening of structurally related oxazole and oxadiazole compounds and should be adapted and optimized for the specific derivatives under investigation.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The 1,3-oxazole scaffold serves as a key pharmacophore in numerous clinically used drugs. This document provides detailed protocols for the initial in vitro biological screening of novel this compound derivatives to assess their potential therapeutic value.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established synthetic routes for 1,3-oxazoles. A common method involves the reaction of a suitable starting material, which can be adapted to introduce the propyl group at the 4-position of the oxazole ring. The purity and structure of the synthesized compounds should be confirmed by techniques such as TLC, melting point determination, FT-IR, 1H-NMR, and mass spectrometry.[1]
In Vitro Cytotoxicity Screening
A primary step in the biological evaluation of novel compounds is to assess their cytotoxicity against various cell lines. This helps in identifying potential anticancer agents and determining the therapeutic window for other applications. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against selected cancer and normal cell lines.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer) and a normal human cell line (e.g., GES-1)[2]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity Data
| Compound ID | Cancer Cell Line 1 (IC50 in µM) | Cancer Cell Line 2 (IC50 in µM) | Normal Cell Line (IC50 in µM) |
| This compound-A | |||
| This compound-B | |||
| This compound-C | |||
| Doxorubicin (Control) |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening of this compound derivatives.
In Vitro Antimicrobial Screening
Oxazole derivatives have been reported to exhibit significant antimicrobial activities. The following protocols describe the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against selected bacterial and fungal strains.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microplates
-
Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of each compound in DMSO. Serially dilute the compounds in the appropriate broth (MHB or SDB) in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and adjust its turbidity to the 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microplate containing 100 µL of the serially diluted compound.
-
Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28-30°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
| This compound-A | |||
| This compound-B | |||
| This compound-C | |||
| Ciprofloxacin | |||
| Fluconazole |
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
In Vitro Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Screening this compound derivatives against a panel of relevant enzymes can uncover their mechanism of action and therapeutic potential.
Experimental Protocol: General Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against a target enzyme.
Materials:
-
This compound derivatives
-
Target enzyme (e.g., cyclooxygenase, lipoxygenase, acetylcholinesterase)
-
Substrate for the enzyme
-
Buffer solution specific to the enzyme assay
-
96-well microplate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control (a known inhibitor of the enzyme)
Procedure:
-
Assay Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the buffer, the enzyme, and the test compound at various concentrations. Include a control without the inhibitor and a blank without the enzyme.
-
Pre-incubation: Pre-incubate the mixture for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Enzyme Inhibition Data
| Compound ID | Target Enzyme (IC50 in µM) |
| This compound-A | |
| This compound-B | |
| This compound-C | |
| Standard Inhibitor |
Signaling Pathway Diagram: General Enzyme Inhibition
Caption: General mechanism of enzyme inhibition by a this compound derivative.
References
Application Notes and Protocols for 4-Propyl-1,3-oxazole as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is found in a variety of natural products, many of which are isolated from marine organisms and exhibit potent biological activities.[3] Consequently, the development of synthetic methodologies for the construction and functionalization of oxazole-containing molecules is an active area of research in medicinal chemistry.[3][4]
General Reactivity and Synthetic Utility
The propyl group at the 4-position of the oxazole ring influences its reactivity primarily through steric and electronic effects. Generally, the most acidic proton on the oxazole ring is at the C2 position, allowing for deprotonation and subsequent functionalization. The C5 position is also susceptible to electrophilic substitution, particularly in the presence of activating groups.
A common and powerful method for the elaboration of oxazole rings is through lithiation at the C2-position followed by quenching with an electrophile. This strategy allows for the introduction of a wide range of substituents at this position, providing a versatile route to highly functionalized oxazole derivatives.
Experimental Protocols
Below is a representative experimental protocol for the C2-functionalization of a 4-substituted oxazole, which is applicable to 4-propyl-1,3-oxazole. This protocol is based on established procedures for similar substrates.
Protocol: C2-Arylation of a 4-Substituted Oxazole via Lithiation and Suzuki-Miyaura Cross-Coupling
This two-step procedure details the C2-bromination of a 4-substituted oxazole followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2 position.
Step 1: C2-Bromination of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise.
-
Deprotonation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.
-
Electrophilic Quench: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-propyl-1,3-oxazole.
Step 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-propyl-1,3-oxazole
-
Reaction Setup: In a flask, combine 2-bromo-4-propyl-1,3-oxazole (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃) (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent Addition: Add a mixture of toluene and water (4:1) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4-propyl-1,3-oxazole.
Data Presentation
The following table summarizes typical yields for the C2-functionalization of 4-substituted oxazoles based on literature precedents for similar compounds. Actual yields for this compound may vary.
| Reaction Step | Product | Typical Yield Range (%) |
| C2-Bromination | 2-Bromo-4-propyl-1,3-oxazole | 70-85 |
| Suzuki-Miyaura Coupling | 2-Aryl-4-propyl-1,3-oxazole | 60-90 |
Mandatory Visualization
Experimental Workflow for C2-Arylation of this compound
Caption: Workflow for the C2-arylation of this compound.
Signaling Pathway: Inhibition of Tubulin Polymerization by an Oxazole-Containing Compound
Many natural products containing the oxazole moiety exhibit potent anticancer activity by interfering with microtubule dynamics. For instance, the disorazoles are a class of macrocyclic natural products that contain two oxazole rings and are potent inhibitors of tubulin polymerization. The following diagram illustrates the general mechanism of action for such compounds.
Caption: Inhibition of tubulin polymerization by an oxazole-containing compound.
References
Troubleshooting & Optimization
Technical Support Center: 4-Propyl-1,3-oxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-propyl-1,3-oxazole synthesis.
Troubleshooting Guides
Low yields and the formation of impurities are common challenges in the synthesis of substituted oxazoles. This section provides guidance on how to troubleshoot and optimize your reaction conditions.
Common Issues and Solutions in this compound Synthesis
| Issue | Potential Cause | Recommended Solution | Relevant Synthesis |
| Low or No Product Formation | Inefficient dehydration: The cyclodehydration of the intermediate is a critical step. | Use a stronger dehydrating agent. Common options include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or trifluoroacetic anhydride (TFAA).[1] | Robinson-Gabriel |
| Weak base: Incomplete deprotonation of tosylmethyl isocyanide (TosMIC) can stall the reaction. | Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). | Van Leusen | |
| Low reaction temperature: The reaction may not have sufficient energy to proceed to completion. | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | General | |
| Formation of Side Products | Ring-opening of the oxazole: The oxazole ring can be susceptible to cleavage under strongly acidic or nucleophilic conditions.[1] | Use milder reaction conditions. For the Robinson-Gabriel synthesis, consider using a less harsh dehydrating agent. For the Van Leusen synthesis, ensure slow addition of reagents and maintain a low temperature during the initial steps. | General |
| Formation of N-formylated alkeneimine: This can occur in the Van Leusen synthesis if the intermediate does not properly eliminate the tosyl group. | Ensure a strong enough base is used to favor the elimination pathway leading to the oxazole. | Van Leusen | |
| Difficulty in Product Purification | Residual starting materials: Unreacted starting materials can co-elute with the product. | Optimize the stoichiometry of your reagents to ensure complete conversion of the limiting reagent. | General |
| Formation of polar byproducts: The tosyl byproduct in the Van Leusen synthesis can be difficult to remove. | A biphasic workup or the use of a resin-bound base can facilitate the removal of water-soluble byproducts. | Van Leusen |
Experimental Protocols
Below are detailed experimental protocols for the two most common methods for synthesizing this compound.
Robinson-Gabriel Synthesis of this compound
This method involves the cyclodehydration of a 2-acylamino-ketone.
Step 1: Synthesis of the 2-Acylamino-ketone Precursor
-
To a solution of 2-amino-1-pentanone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (2 equivalents) at 0 °C.
-
Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(butyrylamido)pentan-3-one.
Step 2: Cyclodehydration to form this compound
-
Dissolve the crude 2-(butyrylamido)pentan-3-one in a suitable solvent like toluene or chloroform.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 equivalents) or concentrated sulfuric acid (catalytic amount) to the solution at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Van Leusen Synthesis of this compound
This method utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).
-
To a solution of butyraldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in a polar aprotic solvent like dimethoxyethane (DME) or THF, add a strong base such as potassium carbonate (K₂CO₃, 2 equivalents) or potassium tert-butoxide (t-BuOK, 2 equivalents) in portions at a low temperature (e.g., -5 °C).
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is generally better for producing this compound?
A1: Both the Robinson-Gabriel and Van Leusen syntheses are viable methods. The choice often depends on the availability of starting materials and the desired scale of the reaction. The Van Leusen reaction is often preferred for its milder conditions and operational simplicity.
Q2: What are the most critical parameters to control to maximize the yield?
A2: In the Robinson-Gabriel synthesis , the choice and amount of the dehydrating agent are crucial. Insufficient dehydration will result in low conversion, while overly harsh conditions can lead to degradation of the product. In the Van Leusen synthesis , the choice of base and reaction temperature are critical. A strong, non-nucleophilic base is necessary for the efficient deprotonation of TosMIC, and maintaining a low initial temperature can help to minimize side reactions.
Q3: How can I minimize the formation of byproducts in the Van Leusen synthesis?
A3: Slow addition of the base at a low temperature is key to controlling the reaction rate and minimizing the formation of side products. Ensuring the use of a sufficiently strong base will also favor the desired reaction pathway.
Q4: What are the best techniques for purifying this compound?
A4: Column chromatography on silica gel is the most common and effective method for purifying this compound. A solvent system of ethyl acetate and hexanes is typically used. Distillation under reduced pressure can also be an option for purification if the product is sufficiently volatile and thermally stable.
Q5: Can I use a different alkyl group other than propyl?
A5: Yes, both the Robinson-Gabriel and Van Leusen syntheses are generally applicable to the preparation of other 4-alkyl-1,3-oxazoles. You would need to start with the corresponding 2-amino-ketone or aldehyde.
Visualizing the Synthesis and Troubleshooting
Robinson-Gabriel Synthesis Workflow
Caption: Workflow for the Robinson-Gabriel synthesis of this compound.
Van Leusen Synthesis Workflow
Caption: Workflow for the Van Leusen synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in oxazole synthesis.
References
Technical Support Center: Purification of 4-Propyl-1,3-oxazole
Disclaimer: Detailed experimental data specifically for the purification of 4-propyl-1,3-oxazole is not extensively available in published literature. This guide is based on the general chemical principles of oxazoles and common purification techniques for structurally similar alkyl-substituted heterocyclic compounds. The provided data and protocols should be regarded as a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
A1: While specific data for this compound is scarce, we can estimate its properties based on its structure and data from related compounds. It is expected to be a colorless to pale yellow liquid with a characteristic odor. It is likely miscible with common organic solvents such as ethers, chlorinated solvents, and alcohols, and will have low solubility in water.[1] The boiling point of the parent oxazole is 69-70 °C.[1][2] The addition of a propyl group will significantly increase the boiling point, likely into the range of 150-180 °C.
Q2: What are the most common impurities I might encounter when synthesizing this compound?
A2: Impurities are highly dependent on the synthetic route used.
-
Robinson-Gabriel Synthesis: You may find unreacted α-acylamino ketone starting materials or partially dehydrated intermediates. The dehydrating agent (e.g., P₂O₅, H₂SO₄) must be thoroughly removed during workup.[3]
-
Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC). Therefore, common impurities include unreacted aldehyde (butanal), residual TosMIC, and byproducts like p-toluenesulfinic acid.[4][5][6][7]
-
General Impurities: Solvents from the reaction or extraction, and residual base or acid used in the workup are also common.
Q3: How stable is the oxazole ring during purification?
A3: The oxazole ring is generally stable under neutral and basic conditions. However, it can be sensitive to strong, concentrated acids, which can cause decomposition.[3] Oxazoles are also generally unstable towards oxidizing agents like potassium permanganate or ozone, but are stable to hydrogen peroxide.[3] While they are typically stable in the presence of reducing agents, some conditions can lead to reductive cleavage of the ring.[3] It is advisable to avoid prolonged exposure to harsh acidic conditions or high temperatures during purification.
Troubleshooting Guide
Q1: My final product is a yellow oil, but I expect a colorless liquid. What could be the cause?
A1: A yellow tint often indicates the presence of high-boiling point impurities or slight decomposition.
-
Possible Cause 1: Insufficient Purification. The impurity may be another aromatic compound with a similar boiling point, making it difficult to separate by distillation.
-
Troubleshooting:
-
Fractional Distillation: Perform a careful fractional distillation under reduced pressure. A vacuum will lower the required temperature and minimize thermal decomposition.
-
Flash Chromatography: If distillation fails, column chromatography on silica gel is a good alternative. A non-polar eluent system (e.g., hexanes/ethyl acetate) should effectively separate the less polar this compound from more polar, colored impurities.
-
Q2: I am trying to purify my product by vacuum distillation, but I am observing bumping and inconsistent boiling. What should I do?
A2: Bumping during vacuum distillation is common with oils.
-
Possible Cause 1: Inadequate boiling chips or stirring. Old boiling chips are ineffective, and without proper agitation, superheating can occur.
-
Possible Cause 2: Residual volatile solvents. Small amounts of low-boiling solvents (e.g., diethyl ether, DCM) can cause sudden pressure changes.
-
Troubleshooting:
-
Ensure vigorous stirring with a magnetic stir bar.
-
Add fresh, appropriately sized boiling chips.
-
Before heating, ensure all volatile solvents are removed on a rotary evaporator at a suitable temperature and pressure.
-
Q3: After my aqueous workup, I am struggling with emulsion formation during the extraction with an organic solvent. How can I resolve this?
A3: Emulsions are common when residual bases or salts are present.
-
Troubleshooting:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Q4: My NMR spectrum shows my product is clean, but the yield is very low. Where could my product have gone?
A4: Low yields can result from losses at various stages.
-
Possible Cause 1: Inefficient Extraction. this compound may have some slight water solubility.
-
Troubleshooting: Perform multiple extractions (at least 3) with the organic solvent. After the primary extractions, back-extract the combined aqueous layers with a fresh portion of solvent to recover any dissolved product.
-
Possible Cause 2: Product Volatility. Although the estimated boiling point is high, the product might have some volatility and could be lost if evaporated too aggressively on a rotary evaporator.
-
Troubleshooting: Use moderate temperatures and pressures during solvent removal.
Data Presentation
Table 1: Estimated Physical Properties of this compound and Potential Impurities.
| Compound/Impurity | Structure | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | General Solubility |
| This compound | C₆H₉NO | 111.14 | 150 - 180 (est.) | Soluble in most organic solvents; sparingly soluble in water. |
| Butanal (Starting Material) | C₄H₈O | 72.11 | 74.8 | Soluble in organic solvents; moderately soluble in water. |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | Decomposes > 115 | Soluble in polar organic solvents. |
| p-Toluenesulfinic acid | C₇H₈O₂S | 156.20 | Decomposes | Soluble in polar solvents and aqueous base. |
Note: Data for potential impurities are included to aid in designing purification strategies (e.g., separation by distillation based on boiling point differences).
Experimental Protocols
General Protocol for Purification of Crude this compound
This protocol assumes the synthesis has been completed and the reaction has been quenched.
-
Aqueous Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was acidic, neutralize with a saturated solution of NaHCO₃ until effervescence ceases. If basic, neutralize with dilute HCl (1M).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with water, followed by a wash with saturated NaCl (brine) solution to aid in phase separation and remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification by Flash Chromatography (Optional, for high purity):
-
Prepare a silica gel column.
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%). The exact gradient should be determined by thin-layer chromatography (TLC).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation.
-
-
Purification by Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Add the crude or chromatography-purified oil to the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask in an oil bath while stirring vigorously.
-
Collect and discard any low-boiling fractions (forerun).
-
Collect the main fraction boiling at a constant temperature. This is the purified this compound.
-
Stop the distillation before the flask is completely dry to prevent overheating of high-boiling residues.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Oxazole | 288-42-6 [chemicalbook.com]
- 2. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
"side reactions in the Robinson-Gabriel synthesis of oxazoles"
Welcome to the technical support center for the Robinson-Gabriel synthesis of oxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Robinson-Gabriel synthesis, leading to low yields or impure products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Cyclization: The cyclodehydration of the 2-acylamino-ketone starting material may be inefficient under the chosen reaction conditions. | - Optimize Dehydrating Agent: While concentrated sulfuric acid is traditional, other agents like phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for certain substrates.[1] - Increase Temperature: Higher temperatures can promote the cyclization and dehydration steps. However, monitor for decomposition. - Check Starting Material Purity: Impurities in the 2-acylamino-ketone can inhibit the reaction. Ensure the starting material is pure and dry. |
| Starting Material Decomposition: The strong acidic conditions can lead to the degradation of sensitive starting materials. | - Use a Milder Dehydrating Agent: Consider using reagents like triphenylphosphine/iodine or the Burgess reagent for substrates that are not stable in strong acids. - Reduce Reaction Time: Minimize the exposure of the starting material to harsh conditions by monitoring the reaction closely and working it up as soon as it is complete. | |
| Presence of Significant Byproducts | Hydrolysis of Intermediates: Water present in the reaction mixture can lead to the hydrolysis of the oxazoline intermediate back to the starting material or to the formation of a diol byproduct. | - Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. - Choose a More Powerful Dehydrating Agent: A stronger dehydrating agent will more effectively scavenge any water present. |
| Formation of Enamides: Under certain conditions, elimination of water from the 2-acylamino-ketone can lead to the formation of an enamide as a competing side product. | - Modify Reaction Conditions: Altering the temperature or the dehydrating agent may disfavor the enamide formation pathway. Systematic experimentation is often required. | |
| Polymerization/Tar Formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis. | - Lower the Reaction Temperature: This can help to control the rate of reaction and minimize polymerization. - Use a Lower Concentration of Acid: While catalytic acid is required, an excess can promote unwanted side reactions. | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired oxazole may have a similar polarity to unreacted starting material or certain byproducts, making chromatographic separation challenging. | - Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and stationary phases. - Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. - Derivative Formation: In difficult cases, converting the crude product to a derivative with different physical properties may facilitate separation, followed by regeneration of the desired oxazole. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Robinson-Gabriel synthesis?
A1: The Robinson-Gabriel synthesis is an organic reaction that transforms a 2-acylamino-ketone into an oxazole through an intramolecular cyclization followed by dehydration.[1] The reaction is catalyzed by a cyclodehydrating agent, traditionally concentrated sulfuric acid.[1]
A2: Yes, a common method for the synthesis of the 2-acylamino-ketone starting material is the Dakin-West reaction.[1]
Q3: I am working with a sensitive substrate. Are there milder alternatives to concentrated sulfuric acid?
A3: Absolutely. A variety of cyclodehydrating agents have been successfully employed in the Robinson-Gabriel synthesis. These include phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and trifluoroacetic anhydride.[1] For particularly sensitive substrates, a popular and milder method involves the use of triphenylphosphine and iodine.
Q4: Can this reaction be performed in a one-pot fashion?
A4: Yes, modifications have been developed for one-pot syntheses. For instance, a combined Friedel-Crafts/Robinson-Gabriel synthesis has been reported, which utilizes an oxazolone template.
Experimental Protocols
General Protocol for Robinson-Gabriel Synthesis using Sulfuric Acid
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino-ketone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dioxane).
-
Reagent Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations, the following diagrams illustrate the primary reaction pathway and a common side reaction.
Caption: Main reaction pathway of the Robinson-Gabriel synthesis.
Caption: Formation of an enamide side product.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Formation
Welcome to the technical support center for the synthesis of 4-alkyl-1,3-oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-alkyl-1,3-oxazoles, offering potential causes and solutions in a question-and-answer format.
Question 1: I am experiencing very low yields in my Robinson-Gabriel synthesis of a 4-alkyl-1,3-oxazole. What are the potential causes and how can I improve the yield?
Answer: Low yields in the Robinson-Gabriel synthesis are a common issue. Several factors can contribute to this problem. Here are some potential causes and corresponding troubleshooting steps:
-
Incomplete Cyclodehydration: The crucial step of converting the α-acylamino ketone to the oxazole ring may be inefficient.
-
Solution: The choice and amount of the dehydrating agent are critical. While traditional reagents like sulfuric acid or phosphorus pentachloride can be harsh and lead to side reactions, modern methods offer better control. Consider using milder and more efficient reagents such as trifluoromethanesulfonic acid or a combination of triphenylphosphine and iodine. Polyphosphoric acid has also been shown to improve yields to 50-60%.
-
-
Side Reactions: The starting α-acylamino ketone can undergo side reactions under harsh acidic conditions, leading to the formation of byproducts instead of the desired oxazole.
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration might minimize side product formation. Additionally, a one-pot synthesis approach, combining the formation of the α-acylamino ketone and its subsequent cyclization, can sometimes improve yields by minimizing the handling of potentially unstable intermediates.
-
-
Poor Quality of Starting Materials: Impurities in the α-acylamino ketone can interfere with the reaction.
-
Solution: Ensure the starting material is pure. Recrystallization or column chromatography of the α-acylamino ketone before the cyclization step can significantly improve the yield and purity of the final product.
-
Question 2: I am observing significant amounts of side products in my Van Leusen reaction for the synthesis of a 4-alkyl-1,3-oxazole. How can I minimize their formation?
Answer: The Van Leusen reaction, while versatile, can sometimes lead to the formation of unwanted byproducts, particularly when using alkyl aldehydes. Here are some common side products and strategies to mitigate their formation:
-
Formation of 4-alkoxy-2-oxazoline: This is a common byproduct when using an excess of a primary alcohol (like methanol or ethanol) as a co-solvent.
-
Solution: Carefully control the amount of the primary alcohol used. Typically, 1-2 equivalents are sufficient to facilitate the reaction without promoting the formation of the alkoxy-oxazoline byproduct.
-
-
Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and the desired product, complicating purification.
-
Solution: Ensure efficient deprotonation of the TosMIC (p-toluenesulfonylmethyl isocyanide) reagent. Using a strong, non-nucleophilic base like potassium tert-butoxide is crucial. The reaction temperature should also be optimized; while the initial deprotonation is often carried out at low temperatures, the subsequent cyclization may require heating. Microwave-assisted synthesis has been shown to accelerate the reaction and improve yields.
-
-
Polymerization of the Aldehyde: Aldehydes, especially reactive ones, can polymerize under basic conditions.
-
Solution: Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC. Maintaining a low concentration of the aldehyde can help to suppress polymerization.
-
Question 3: I am struggling with the purification of my 4-alkyl-1,3-oxazole. What are the recommended purification methods?
Answer: The purification strategy for 4-alkyl-1,3-oxazoles depends on the physical properties of the product and the nature of the impurities. Here are some common and effective purification techniques:
-
Column Chromatography: This is the most versatile method for separating the desired oxazole from starting materials, reagents, and byproducts.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase should be optimized by thin-layer chromatography (TLC) to achieve good separation.
-
-
Crystallization: If the 4-alkyl-1,3-oxazole is a solid at room temperature, crystallization can be a highly effective purification method to obtain a product with high purity.
-
Solvent Selection: The ideal solvent is one in which the oxazole is sparingly soluble at low temperatures and highly soluble at higher temperatures. Common solvents for crystallization include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.
-
-
Distillation: For low-boiling point liquid 4-alkyl-1,3-oxazoles, distillation under reduced pressure can be an effective purification method. This is particularly useful for removing non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-alkyl-1,3-oxazoles?
A1: The two most widely employed methods for the synthesis of 4-alkyl-1,3-oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis .
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone. It is a classical and robust method, particularly for the synthesis of 2,4,5-trisubstituted oxazoles.
-
Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring. It is a versatile one-pot reaction that is particularly useful for the synthesis of 5-substituted and 4,5-disubstituted oxazoles.
Q2: How does the nature of the alkyl group at the 4-position affect the reaction conditions?
A2: The steric and electronic properties of the 4-alkyl substituent can influence the reaction rate and yield.
-
Steric Hindrance: Larger, bulkier alkyl groups may require longer reaction times or higher temperatures to overcome steric hindrance during the cyclization step in both the Robinson-Gabriel and Van Leusen syntheses.
-
Electronic Effects: The electronic effect of alkyl groups is generally weakly electron-donating. This can have a minor influence on the reactivity of the starting materials but is not typically a major factor in determining the feasibility of the reaction.
Q3: What are the key reaction parameters to optimize for improving the yield and purity of 4-alkyl-1,3-oxazoles?
A3: The following parameters are crucial for optimizing the synthesis of 4-alkyl-1,3-oxazoles:
-
Catalyst/Reagent: The choice of dehydrating agent in the Robinson-Gabriel synthesis or the base in the Van Leusen reaction is critical.
-
Solvent: The polarity of the solvent can significantly impact the reaction rate and selectivity. For instance, in the Van Leusen reaction, the use of ionic liquids has been shown to improve yields.
-
Temperature: Optimizing the reaction temperature is essential to ensure complete conversion while minimizing the formation of side products.
-
Reaction Time: Monitoring the reaction progress by TLC is important to determine the optimal reaction time and avoid decomposition of the product.
Data Presentation
Table 1: Comparison of Reaction Parameters for the Synthesis of 4-Alkyl-1,3-Oxazoles.
| Synthesis Method | Key Reagents | Typical Solvents | Temperature Range (°C) | Common Alkyl Groups | Reported Yield Range (%) |
| Robinson-Gabriel | α-acylamino ketone, Dehydrating agent (e.g., H₂SO₄, PPA, PPh₃/I₂) | Toluene, Dioxane, Acetonitrile | 80 - 140 | Methyl, Ethyl, Propyl | 40 - 75 |
| Van Leusen | Aldehyde, TosMIC, Base (e.g., K₂CO₃, t-BuOK) | Methanol, THF, Ionic Liquids | 0 - 80 | Methyl, Ethyl, Isopropyl | 60 - 90 |
Experimental Protocols
Protocol 1: General Procedure for the Robinson-Gabriel Synthesis of 4-Methyl-2-phenyl-1,3-oxazole
-
Preparation of the α-acylamino ketone: To a solution of α-aminoacetone hydrochloride (1.0 eq) in a mixture of dichloromethane and water (1:1) at 0 °C, add benzoyl chloride (1.1 eq) and sodium bicarbonate (2.5 eq).
-
Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-oxopropyl)benzamide.
-
Cyclodehydration: To a solution of the crude N-(2-oxopropyl)benzamide in toluene, add polyphosphoric acid (PPA) (5 eq by weight).
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-methyl-2-phenyl-1,3-oxazole.
Protocol 2: General Procedure for the Van Leusen Synthesis of 4-Ethyl-5-phenyl-1,3-oxazole
-
To a stirred solution of tosylmethyl isocyanide (TosMIC) (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of propiophenone (1.0 eq) in dry THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 4-ethyl-5-phenyl-1,3-oxazole.
Visualizations
Caption: Experimental workflow for the Robinson-Gabriel synthesis.
"troubleshooting regioselectivity in the functionalization of 4-propyl-1,3-oxazole"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 4-propyl-1,3-oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the this compound ring?
The most reactive positions for electrophilic substitution on the this compound ring are the C2 and C5 positions. The C2 proton is the most acidic, making it susceptible to deprotonation by strong bases, which is ideal for directed functionalization. The C5 position is electronically enriched and can be targeted by electrophiles.
Q2: How does the 4-propyl group influence regioselectivity?
The 4-propyl group is an electron-donating group, which can influence the electron density of the oxazole ring. Its steric bulk may also hinder electrophilic attack at the adjacent C5 position, potentially favoring functionalization at the C2 position under certain conditions.
Q3: What is the preferred method for achieving selective C2-functionalization?
Directed ortho-metalation (DoM) via lithiation is a highly efficient and regioselective method for functionalization at the C2 position.[1] This involves using a strong base, such as n-butyllithium, to deprotonate the C2 position, followed by quenching with a suitable electrophile.
Q4: Can I achieve C5-functionalization selectively?
While the C2 position is often more reactive towards deprotonation, direct electrophilic substitution reactions, such as bromination with N-bromosuccinimide (NBS), can potentially favor the C5 position.[1] Careful optimization of reaction conditions, including solvent and temperature, is crucial for maximizing selectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Bromination (Mixture of 2- and 5-bromo isomers)
Problem: You are attempting to brominate this compound and are obtaining a mixture of the 2-bromo and 5-bromo isomers, with no clear selectivity.
Possible Causes & Solutions:
-
Non-specific Brominating Agent: Using a highly reactive and non-selective brominating agent can lead to a mixture of products.
-
Solution: Switch to a milder brominating agent like N-bromosuccinimide (NBS).
-
-
Reaction Conditions: Temperature and solvent can significantly impact the regioselectivity of bromination.
-
Solution: Carefully control the reaction temperature. Lower temperatures often favor kinetic control and can lead to higher selectivity. Experiment with different solvents to find the optimal conditions for your desired isomer. For C2 selectivity, consider a lithiation-bromination approach.[1]
-
-
Steric Hindrance: The propyl group at C4 may not be providing enough steric hindrance to direct the bromination exclusively to the C2 position.
-
Solution: If C5-bromination is consistently a problem, consider using a protecting group strategy if other functionalities on your molecule allow for it.
-
Issue 2: Low Yield of the Desired 2-Acetylated Product in Friedel-Crafts Acylation
Problem: Your Friedel-Crafts acylation of this compound with acetyl chloride and a Lewis acid catalyst is resulting in a low yield of the 2-acetyl-4-propyl-1,3-oxazole.
Possible Causes & Solutions:
-
Lewis Acid Complexation: The nitrogen atom in the oxazole ring can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.
-
Competing C5 Acylation: Similar to bromination, acylation can potentially occur at the C5 position.
-
Solution: Analyze the crude product mixture carefully to determine if the 5-acetyl isomer is being formed. If so, a directed approach via C2-lithiation followed by quenching with an acetylating agent might be a more effective strategy.
-
-
Decomposition of Starting Material: Strong Lewis acids and high temperatures can lead to the decomposition of the oxazole ring.
-
Solution: Perform the reaction at the lowest possible temperature that still allows for product formation. Consider a gradual addition of the Lewis acid to control the reaction exotherm.
-
Quantitative Data Summary
The following table summarizes expected regioselectivity outcomes based on different reaction conditions. These are illustrative and actual results may vary.
| Functionalization Reaction | Reagents | Key Conditions | Major Isomer Expected | Minor Isomer Expected |
| Lithiation-Bromination | 1. n-BuLi2. Br₂ or C₂Br₂F₄ | THF, -78 °C | 2-Bromo | 5-Bromo (trace) |
| Direct Bromination | NBS | CCl₄, reflux | 5-Bromo | 2-Bromo |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₂Cl₂, 0 °C to rt | 2-Acetyl | 5-Acetyl |
Experimental Protocols
Protocol 1: Regioselective C2-Bromination via Lithiation
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Bromination: In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated oxazole solution at -78 °C.
-
Quenching and Workup: After stirring for 2 hours at -78 °C, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-propyl-1,3-oxazole.[1]
Protocol 2: Friedel-Crafts Acylation
-
Preparation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq) dropwise.
-
Acylium Ion Formation: Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Reaction: Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0 °C.
-
Completion and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, carefully pour the reaction mixture over crushed ice and extract with CH₂Cl₂ (3x).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to afford the acylated product.
Visualizations
References
Technical Support Center: Alternative Catalysts for Oxazole Ring Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for alternative catalytic methods in oxazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts for oxazole synthesis compared to traditional methods?
Alternative catalysts, such as photocatalysts, enzymes, and heterogeneous metal catalysts, offer several advantages over classical methods like the Robinson-Gabriel and van Leusen syntheses. These often include milder reaction conditions (e.g., room temperature), improved atom economy, reduced hazardous waste, and the potential for novel reactivity and selectivity. For instance, visible-light photocatalysis allows for reactions to proceed at ambient temperature, minimizing side product formation.[1]
Q2: I am considering switching from a traditional thermal method to a microwave-assisted synthesis. What are the key parameters I need to control?
In microwave-assisted oxazole synthesis, the critical parameters to control are temperature, reaction time, and the choice of solvent. Unlike conventional heating, microwaves can create localized hot spots, so precise temperature monitoring is crucial. The reaction time is often significantly shorter, typically in the range of minutes.[2] The solvent's dielectric properties will affect how it absorbs microwave energy; polar solvents like ethanol and DMF are common choices.[3] It is also important to use appropriate sealed reaction vessels designed for microwave chemistry to manage pressure buildup safely.
Q3: Can I use a heterogeneous catalyst for my oxazole synthesis? What are the benefits?
Yes, heterogeneous catalysts, such as copper ferrite nanoparticles (CuFe2O4), are a viable option for oxazole synthesis. The primary benefits are the ease of catalyst separation from the reaction mixture (often by simple filtration or magnetic separation) and the potential for catalyst recycling, which makes the process more cost-effective and environmentally friendly.[4]
Troubleshooting Guides
Photocatalytic Oxazole Synthesis
Issue 1: Low or no product yield.
-
Possible Cause 1: Inefficient light source.
-
Solution: Ensure your light source emits at a wavelength that is absorbed by your photocatalyst. For many common ruthenium and iridium-based photocatalysts, blue LEDs are effective. Check the manufacturer's specifications for the catalyst's absorption spectrum.
-
-
Possible Cause 2: Catalyst deactivation.
-
Solution: Some photocatalysts can degrade over long reaction times. Try decreasing the reaction time or using a more robust catalyst. Degassing the reaction mixture to remove oxygen can also prevent oxidative degradation of the catalyst.
-
-
Possible Cause 3: Incorrect base.
-
Solution: The choice of base is critical. For the synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamines, an inorganic base like K3PO4 is often used.[1] If the reaction is not proceeding, consider screening other bases such as Cs2CO3 or an organic base like triethylamine.
-
Issue 2: Formation of significant side products.
-
Possible Cause: Over-oxidation or side reactions of starting materials.
-
Solution: Reduce the intensity of the light source or decrease the catalyst loading. Ensure that the starting materials are pure, as impurities can sometimes lead to undesired side reactions.
-
Microwave-Assisted Oxazole Synthesis
Issue 1: Inconsistent heating or charring of the reaction mixture.
-
Possible Cause: Uneven microwave distribution or incorrect solvent choice.
-
Solution: Use a dedicated microwave reactor with a stirrer to ensure even heating. If using a domestic microwave, placing the reaction vessel in a bath of a microwave-absorbing material like alumina can help with heat distribution.[5] Ensure the solvent is appropriate for the reaction scale and power level to avoid superheating.
-
Issue 2: Low yield despite rapid heating.
-
Possible Cause: Insufficient reaction time or incorrect base concentration.
-
Solution: While microwave reactions are fast, an optimal reaction time is still necessary. Monitor the reaction by TLC to determine the point of maximum conversion. The concentration of the base can also be critical; for the van Leusen oxazole synthesis, controlling the amount of K3PO4 can determine whether the product is an oxazole or an oxazoline.[2]
-
Heterogeneous Catalysis for Oxazole Synthesis
Issue 1: Decreasing catalyst activity upon recycling.
-
Possible Cause 1: Leaching of the active metal.
-
Solution: Perform an ICP-MS analysis of the reaction filtrate to check for metal leaching. If significant leaching is observed, the catalyst support or the reaction conditions may need to be modified to improve catalyst stability.
-
-
Possible Cause 2: Fouling of the catalyst surface.
-
Solution: The catalyst surface can be blocked by organic byproducts. Washing the catalyst with a suitable solvent after each run can help remove adsorbed species. In some cases, calcination at a high temperature can regenerate the catalyst, but this should be done with care to avoid sintering.
-
Quantitative Data Summary
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| [Ru(bpy)3]Cl2 (Photocatalyst) | α-bromoketones, benzylamines | Blue LEDs, K3PO4, CCl3Br, room temp. | 60-95 | [1] |
| CuFe2O4 (Heterogeneous) | Benzoin, carboxylic acids, ammonium acetate | Water, reflux | 80-95 | [4] |
| K3PO4 (Base, Microwave) | Aryl aldehydes, TosMIC | Isopropanol, 65 °C, 350 W, 8 min | ~96 | [2] |
| Silver Triflate (AgOTf) | Haloketones, arylamides | Ethyl acetate, light | Varies | [5] |
| Copper(II) triflate [Cu(OTf)2] | α-diazoketones, amides | 1,2-dichloroethane, 80°C | up to 87 | [5] |
Experimental Protocols
Protocol 1: Visible-Light Photocatalytic Synthesis of 2,5-Disubstituted Oxazoles
This protocol is adapted from Chatterjee, T., et al. (2016). J. Org. Chem.[1]
-
To an oven-dried reaction tube, add the α-bromoketone (0.5 mmol), benzylamine (0.6 mmol), [Ru(bpy)3]Cl2 (0.005 mmol, 1 mol%), and K3PO4 (1.0 mmol).
-
Add CCl3Br (0.75 mmol) and 2 mL of anhydrous acetonitrile.
-
Seal the tube and degas the mixture by bubbling argon through it for 10 minutes.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 5-Substituted Oxazoles
This protocol is based on the van Leusen reaction described by Gawas, A. A., et al. (2020). ACS Omega.[2]
-
In a dedicated microwave reaction vessel, combine the aryl aldehyde (3 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (3 mmol), and K3PO4 (6 mmol).
-
Add 10 mL of isopropanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 65 °C with a power of 350 W for 8 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in oxazole synthesis.
Caption: Decision tree for selecting an alternative catalyst.
Caption: Simplified photocatalytic cycle for oxazole formation.
References
"scale-up considerations for 4-propyl-1,3-oxazole production"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of 4-propyl-1,3-oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The most common and scalable routes for the synthesis of 4-substituted oxazoles like this compound include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the reaction of α-haloketones with primary amides.[1][2] The Van Leusen reaction, utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) and an appropriate aldehyde, is often favored for its relatively mild conditions and amenability to one-pot procedures.[2][3]
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A2: Key parameters to monitor during scale-up include reaction temperature, rate of addition of reagents, efficiency of mixing, and effective removal of byproducts. Exothermic reactions, in particular, require careful temperature control to prevent side reactions and ensure product quality and safety.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include unreacted starting materials, partially reacted intermediates, and isomers. In the Van Leusen synthesis, for example, potential impurities could include the tosyl byproduct and unreacted TosMIC.
Q4: What purification methods are suitable for this compound on a larger scale?
A4: For larger-scale purification, fractional distillation under reduced pressure is often the most effective method for liquid oxazoles like this compound. Column chromatography can also be employed, but may be less practical for very large quantities.
Q5: Are there any specific safety precautions for handling reagents used in this compound synthesis?
A5: Yes, many reagents used in oxazole synthesis are hazardous. For instance, isocyanides like TosMIC are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong acids and bases used in other methods are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation of TosMIC (Van Leusen Synthesis) | Ensure the base used (e.g., potassium carbonate, potassium tert-butoxide) is fresh and anhydrous. Increase the equivalents of the base if necessary. Consider a stronger, non-nucleophilic base. |
| Decomposition of Starting Materials or Product | Carefully control the reaction temperature. Run the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidation. |
| Poor Quality of Reagents | Use freshly distilled aldehydes and ensure the purity of other starting materials. Verify the quality of solvents and ensure they are anhydrous where required. |
| Inefficient Cyclization | In the Robinson-Gabriel synthesis, ensure the dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) is active and used in sufficient quantity.[1] |
Issue 2: Formation of Significant Side Products/Impurities
| Possible Cause | Suggested Solution |
| Side Reactions due to High Temperature | Lower the reaction temperature and prolong the reaction time. Optimize the rate of addition of reagents to control exotherms. |
| Presence of Water or Protic Solvents | Ensure all glassware is thoroughly dried and reactions are run under anhydrous conditions, especially when using moisture-sensitive reagents like strong bases or dehydrating agents. |
| Incorrect Stoichiometry | Carefully check the molar ratios of all reactants. An excess of one reactant can lead to the formation of specific side products. |
| Ring-Opening of the Oxazole | Oxazole rings can be susceptible to cleavage by strong nucleophiles or acids.[1] Use milder reaction conditions where possible and carefully control the pH during workup. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Close Boiling Points of Product and Impurities | For distillation, use a longer fractionating column or a spinning band distillation apparatus for better separation. For chromatography, screen different solvent systems to improve separation. |
| Product is a Volatile Liquid | During workup and concentration, use a rotary evaporator with a cooled trap and carefully control the vacuum to minimize product loss.[4] |
| Formation of an Azeotrope | Consider azeotropic distillation with a suitable solvent to remove water or other impurities. |
| Product Degradation during Purification | If the product is heat-sensitive, use vacuum distillation at a lower temperature. If it is acid or base-sensitive, neutralize the crude product before purification. |
Experimental Protocols
Key Experiment: Scalable Synthesis of this compound via Van Leusen Reaction
This protocol is a representative example for a laboratory-scale synthesis and should be optimized for larger-scale production.
Materials:
-
Butyraldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (anhydrous)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous methanol (0.1 M solution based on the aldehyde) in a three-necked flask equipped with a condenser and a dropping funnel under a nitrogen atmosphere, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents).
-
Heat the mixture to reflux.
-
Add butyraldehyde (1.0 equivalent) dropwise over 20-30 minutes.
-
Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 10 g (of butyraldehyde) |
| Typical Yield | 65-75% |
| Reaction Time | 3 hours |
| Reaction Temperature | 65 °C (refluxing methanol) |
| Purification Method | Fractional Vacuum Distillation |
| Boiling Point | ~145-147 °C at atmospheric pressure (estimated) |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of 4-propyl-1,3-oxazole in acidic environments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation under acidic conditions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Degradation/Slow Reaction Rate | Insufficient acid concentration or temperature. | Gradually increase the acid concentration (e.g., from 1N to 6N HCl) and/or the reaction temperature (e.g., from room temperature to 100°C). Monitor the reaction progress by a suitable analytical method like HPLC or TLC. |
| Steric hindrance from the propyl group at the C4 position. | Prolong the reaction time and monitor for product formation. Consider using a stronger acid if compatible with the overall molecular structure. | |
| Formation of Multiple Unidentified Products | Complex side reactions or secondary degradation of the primary product. | Optimize reaction conditions (acid concentration, temperature, time) to favor the desired ring-opening. Use a lower temperature to minimize side reactions. Employ chromatographic techniques (e.g., column chromatography) to isolate and characterize the main products. |
| Presence of impurities in the starting material. | Ensure the purity of the this compound starting material using techniques like NMR or mass spectrometry before initiating the degradation study. | |
| Difficulty in Isolating the Ring-Opened Product | The product may be highly polar and water-soluble. | After neutralization of the acidic reaction mixture, consider extraction with a more polar organic solvent. Alternatively, use techniques like lyophilization to remove water and then purify the residue. |
| The product may be unstable under the work-up conditions. | Perform the work-up at a lower temperature and under a neutral pH. Analyze the crude reaction mixture directly if possible to confirm product formation before attempting isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound in acidic conditions?
A1: Based on the established mechanisms for other oxazole derivatives, the degradation of this compound in acidic media is expected to proceed via acid-catalyzed hydrolysis.[1] The process is initiated by the protonation of the nitrogen atom in the oxazole ring, which increases the electrophilicity of the C2 carbon. This is followed by a nucleophilic attack of a water molecule at the C2 position, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and tautomerization yield the final product, which is expected to be an amino ketone.
Q2: How does the propyl group at the C4 position influence the degradation?
A2: The electron-donating nature of the propyl group at the C4 position may slightly influence the basicity of the oxazole ring. However, the primary mechanism of acid-catalyzed hydrolysis is not expected to be significantly altered. The steric bulk of the propyl group is unlikely to have a major impact on the initial protonation or the nucleophilic attack at the C2 position.
Q3: What are the typical acidic conditions used for oxazole degradation?
A3: The conditions for oxazole hydrolysis can vary depending on the substitution pattern and the desired reaction rate. A common starting point is the use of strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). For instance, the hydrolysis of a similar oxazole derivative has been successfully carried out using 6 N HCl at 100°C.[2]
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: Several analytical techniques can be employed to monitor the progress of the degradation reaction. High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful tool for quantifying the disappearance of the starting material and the appearance of the product(s). Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction. For structural elucidation of the degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Q5: Are oxazole rings generally stable in acidic conditions relevant to drug development?
A5: Oxazoles are considered weak bases, with the conjugate acid having a pKa of around 0.8.[3] This means that in highly acidic environments, they will exist in their protonated form, which can make them susceptible to hydrolysis. The stability of an oxazole-containing drug in the acidic environment of the stomach, for example, would be a critical factor to consider during drug development. The rate of degradation would depend on the specific structure of the molecule and the pH of the environment.
Experimental Protocols
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound by HPLC
Objective: To determine the rate of degradation of this compound in acidic conditions at a constant temperature.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 6 N solution
-
Deionized water
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
Thermostated reaction vessel
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Reaction Mixture: In a thermostated reaction vessel set to the desired temperature (e.g., 50°C), place a known volume of 6 N HCl.
-
Initiation of the Reaction: Add a small, accurately weighed amount of this compound to the pre-heated acid solution to achieve a known initial concentration (e.g., 1 mg/mL). Start a timer immediately upon addition.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable mobile phase or a neutralizing buffer to prevent further degradation.
-
HPLC Analysis: Inject a fixed volume of the quenched and diluted sample into the HPLC system.
-
Data Analysis: Monitor the peak area of the this compound peak over time. The rate of degradation can be determined by plotting the natural logarithm of the peak area versus time.
References
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
"preventing byproduct formation in the Van Leusen oxazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the Van Leusen oxazole synthesis. Our aim is to help you minimize byproduct formation and maximize the yield of your desired oxazole product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Van Leusen oxazole synthesis is resulting in a low yield of the desired oxazole. What are the potential causes and how can I improve the yield?
Low yields in the Van Leusen oxazole synthesis can be attributed to several factors, primarily the formation of byproducts or incomplete reaction. The most common issues include the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the TosMIC reagent.
Troubleshooting Steps:
-
Incomplete Elimination of the Tosyl Group: The final step of the reaction is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.
-
Use a Stronger Base: While a moderately strong base like potassium carbonate is often sufficient, switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.
-
Extended Reaction Time: In some cases, simply extending the reaction time can allow for the complete conversion of the intermediate to the oxazole.
-
-
-
Purity of Starting Materials: The purity of the aldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) is crucial.
-
Aldehyde Purity:
-
Oxidation to Carboxylic Acid: Aldehydes can oxidize to carboxylic acids upon storage. The presence of acidic impurities can quench the base needed for the reaction. Ensure your aldehyde is pure, and consider using freshly distilled or purified aldehyde.
-
Ketone Impurities: Ketones react with TosMIC to form nitriles, not oxazoles.[1] If your aldehyde starting material is contaminated with ketones, you will observe the formation of the corresponding nitrile byproduct. It is advisable to use highly pure aldehydes.
-
-
TosMIC Stability: TosMIC is sensitive to moisture and can decompose.[2] Store it in a desiccator and handle it under an inert atmosphere if possible.
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents like THF or DME are commonly used. Protic solvents like methanol can sometimes be used, but they can also participate in side reactions.
-
Base Selection: The choice of base is critical. While stronger bases can promote elimination, they can also lead to the decomposition of TosMIC if not used carefully.
-
Q2: I am observing a significant amount of a byproduct that I suspect is the 4-tosyl-4,5-dihydrooxazole intermediate. How can I confirm its identity and push the reaction to completion?
The accumulation of the dihydrooxazole intermediate is a common issue. This intermediate is often stable enough to be isolated and characterized.
Troubleshooting Steps:
-
Characterization: Isolate the byproduct using column chromatography. The intermediate will have characteristic signals in ¹H and ¹³C NMR spectroscopy, and its mass can be confirmed by mass spectrometry. The presence of the tosyl group and the dihydrooxazole ring protons will be key indicators.
-
Forcing the Elimination:
-
Post-Reaction Treatment: If you have already worked up the reaction and isolated the dihydrooxazole, you can subject it to basic conditions again to promote elimination. Dissolve the intermediate in a suitable solvent (e.g., THF) and treat it with a strong, non-nucleophilic base like DBU.
-
One-Pot Modification: To prevent its formation in the first place, ensure your initial reaction conditions are robust enough for the elimination to occur. This often means using a slight excess of a strong base and potentially a higher reaction temperature after the initial formation of the intermediate.
-
Q3: My reaction is producing a nitrile instead of the expected oxazole. What is causing this side reaction?
The formation of a nitrile is the characteristic outcome of the Van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[1]
Troubleshooting Steps:
-
Check Aldehyde Purity: The most likely cause is the presence of a ketone impurity in your aldehyde starting material. Purify the aldehyde by distillation or chromatography before use.
-
Aldehyde Structure: While less common, some aldehydes might be prone to rearrangement or other side reactions that could lead to a species that reacts similarly to a ketone. This is highly substrate-dependent.
Q4: I have noticed the formation of N-(tosylmethyl)formamide in my reaction mixture. Where is this coming from and is it problematic?
N-(tosylmethyl)formamide can be a decomposition product of TosMIC, especially under basic conditions in the presence of water.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Impact on Reaction: While N-(tosylmethyl)formamide itself is not directly converted to the oxazole, its formation consumes TosMIC, thereby reducing the overall yield of the desired product. In some cases, it has been reported to act as a promoter in the related Van Leusen imidazole synthesis, but for oxazole synthesis, its formation is generally undesirable.
Data Presentation
The choice of base can significantly impact the yield of the Van Leusen oxazole synthesis. The following table summarizes the effect of different bases on the yield of 5-phenyloxazole from benzaldehyde and TosMIC.
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) of 5-Aryloxazole | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 75 | [3] |
| Benzaldehyde | Ambersep® 900(OH⁻) | DME/Methanol | Reflux | 85 | [3] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 82 | [3] |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 78 | [3] |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux | 88 | [4] |
Note: Yields are highly substrate-dependent and the conditions provided are for general guidance.
Experimental Protocols
Optimized Protocol for the Synthesis of 5-Substituted Oxazoles to Minimize Byproduct Formation:
This protocol is designed to favor the complete conversion to the oxazole and minimize the formation of the dihydrooxazole intermediate and other byproducts.
Materials:
-
Aldehyde (1.0 eq)
-
TosMIC (1.1 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC in anhydrous THF.
-
Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C. Stir the mixture for 15-20 minutes at this temperature.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key pathways in the Van Leusen oxazole synthesis and a troubleshooting workflow.
Caption: Reaction pathways in the Van Leusen synthesis.
Caption: Troubleshooting workflow for byproduct formation.
References
Validation & Comparative
Comparative Analysis of 4-Propyl-1,3-Oxazole and 4-Ethyl-1,3-Oxazole: A Guide for Researchers
A comprehensive comparison of the synthesis, physicochemical properties, and potential biological activities of 4-propyl-1,3-oxazole and 4-ethyl-1,3-oxazole is presented for researchers, scientists, and drug development professionals. This guide provides detailed experimental protocols for plausible synthetic routes and summarizes key data in a comparative format.
The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif present in numerous natural products and pharmacologically active compounds.[1][2] Substitution at the C4 position with alkyl groups, such as propyl and ethyl, can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity. This guide offers a comparative overview of this compound and 4-ethyl-1,3-oxazole to aid in the selection and development of these compounds for further research.
Physicochemical Properties
A direct comparison of the experimentally determined physicochemical properties of this compound and 4-ethyl-1,3-oxazole is challenging due to the limited availability of specific data in the current literature. However, based on the known properties of closely related 4-alkyl-1,3-oxazoles and general chemical principles, a comparative summary can be extrapolated. It is anticipated that this compound, with its larger alkyl chain, will exhibit a slightly higher boiling point, and increased lipophilicity (logP) compared to 4-ethyl-1,3-oxazole.
| Property | This compound (Predicted/Inferred) | 4-Ethyl-1,3-oxazole (Predicted/Inferred) |
| Molecular Formula | C₆H₉NO | C₅H₇NO |
| Molecular Weight | 111.14 g/mol | 97.12 g/mol |
| Boiling Point | Higher than 4-ethyl-1,3-oxazole | Lower than this compound |
| logP | Higher than 4-ethyl-1,3-oxazole | Lower than this compound |
| Solubility | Less soluble in polar solvents | More soluble in polar solvents |
Synthesis and Experimental Protocols
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[3] For the synthesis of 4-alkyl-1,3-oxazoles, the corresponding α-acylamino ketone precursor is required.
Experimental Protocol (General Adaptation):
-
Acylation of α-amino ketone: To a solution of the appropriate α-amino ketone hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine), add the corresponding acyl chloride (e.g., butyryl chloride for this compound or propionyl chloride for 4-ethyl-1,3-oxazole) (1.1 equivalents) and a base (e.g., triethylamine or pyridine) (2.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acylamino ketone.
-
Cyclodehydration: Dissolve the crude 2-acylamino ketone in a suitable solvent (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or potassium carbonate) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired 4-alkyl-1,3-oxazole.
Caption: Robinson-Gabriel synthesis workflow.
Van Leusen Reaction
The Van Leusen reaction provides an alternative route to 4-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4]
Experimental Protocol (General Adaptation):
-
To a solution of the appropriate aldehyde (e.g., butyraldehyde for this compound or propionaldehyde for 4-ethyl-1,3-oxazole) (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add a base (e.g., potassium carbonate) (1.5 equivalents).
-
Reflux the reaction mixture for several hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the target 4-alkyl-1,3-oxazole.
Caption: Van Leusen reaction workflow.
Potential Biological Activities
While specific biological data for this compound and 4-ethyl-1,3-oxazole is not available, the broader class of 4-alkyl-substituted oxazoles has been reported to exhibit a range of biological activities. These include antimicrobial and anti-inflammatory properties.[5][6] The nature and size of the alkyl substituent at the C4 position can modulate the potency and selectivity of these activities. It is hypothesized that the increased lipophilicity of the propyl group in this compound may enhance its ability to penetrate cell membranes, potentially leading to increased biological activity compared to the ethyl analogue in certain assays.
Antimicrobial Activity
Studies on various 2,4-disubstituted oxazoles have demonstrated their potential as antibacterial agents.[5] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. The alkyl substituent at the C4 position can influence the compound's interaction with the bacterial target.
Anti-inflammatory Activity
Oxazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes such as cyclooxygenase (COX).[7] The structural variations, including the alkyl chain length at the C4 position, can affect the binding affinity and inhibitory potential against these inflammatory targets.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of 4-propyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of these methodologies.
Structural Elucidation of this compound using 2D NMR
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR experiments such as COSY, HSQC, and HMBC can definitively establish the structure of a molecule like this compound.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for the protons and carbons of this compound are summarized in Table 1. These predictions are based on established chemical shift ranges for the 1,3-oxazole ring and alkyl chains.[1]
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | Oxazole Ring | ~7.9 | - |
| H-5 | Oxazole Ring | ~7.1 | - |
| -CH₂- (α) | Propyl Chain | ~2.5 (t) | ~28 |
| -CH₂- (β) | Propyl Chain | ~1.7 (sext) | ~22 |
| -CH₃ (γ) | Propyl Chain | ~0.9 (t) | ~14 |
| C-2 | Oxazole Ring | - | ~151 |
| C-4 | Oxazole Ring | - | ~138 |
| C-5 | Oxazole Ring | - | ~125 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Multiplicity is indicated in parentheses (t = triplet, sext = sextet).
2D NMR Correlation Data
The predicted correlations from key 2D NMR experiments are outlined in Table 2. These correlations provide the through-bond connectivity information necessary for unambiguous structure validation.
| Experiment | Correlation Type | Expected Correlations for this compound |
| COSY | ¹H-¹H (through 2-3 bonds) | H-α ↔ H-β, H-β ↔ H-γ |
| HSQC | ¹H-¹³C (through 1 bond) | H-2 ↔ C-2, H-5 ↔ C-5, H-α ↔ C-α, H-β ↔ C-β, H-γ ↔ C-γ |
| HMBC | ¹H-¹³C (through 2-3 bonds) | H-2 ↔ C-4, C-5; H-5 ↔ C-2, C-4; H-α ↔ C-4, C-5, C-β; H-β ↔ C-α, C-γ, C-4; H-γ ↔ C-α, C-β |
Table 2: Predicted 2D NMR correlations for this compound.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2D NMR Experiments
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.
-
Pulse Program: Standard COSY (e.g., cosygp)
-
Spectral Width: 10-12 ppm in both dimensions
-
Number of Increments: 256-512 in the indirect dimension (t₁)
-
Number of Scans: 2-8 per increment
-
Relaxation Delay: 1-2 seconds
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).
-
Pulse Program: Standard HSQC (e.g., hsqcedetgp)
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 160-200 ppm
-
Number of Increments: 128-256 in the indirect dimension (t₁)
-
Number of Scans: 4-16 per increment
-
Relaxation Delay: 1.5-2.5 seconds
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information.
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 180-220 ppm
-
Number of Increments: 256-512 in the indirect dimension (t₁)
-
Number of Scans: 8-32 per increment
-
Relaxation Delay: 2-3 seconds
Visualizing the Validation Workflow
The logical workflow for validating the structure of this compound using 2D NMR can be visualized as follows:
Caption: Workflow for 2D NMR-based structure validation.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, other analytical techniques can provide complementary or alternative information for structure validation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed connectivity information for isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple. | Provides limited information on the overall carbon skeleton.[1] |
| X-ray Crystallography | Precise 3D structure of a single crystal. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
For the definitive structural validation of this compound, 2D NMR spectroscopy offers an unparalleled level of detail regarding atomic connectivity. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the molecular structure without ambiguity. While techniques like mass spectrometry and IR spectroscopy provide valuable and complementary data, they do not offer the comprehensive structural insights of 2D NMR. For researchers in drug discovery and development, mastering the interpretation of 2D NMR data is an essential skill for ensuring the integrity and novelty of their chemical entities.
References
A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, 1,3-oxazole and 1,3-thiazole scaffolds are privileged structures, forming the core of numerous compounds with a wide spectrum of biological activities. The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring can significantly influence the compound's physicochemical properties and, consequently, its biological profile. This guide provides an objective comparison of the biological activities of derivatives of these two important heterocyclic rings, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
Anticancer Activity: A Tale of Two Scaffolds
Both 1,3-oxazole and 1,3-thiazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2).
Comparative Anticancer Activity Data
| Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Oxazole | Benzoxazole derivative 14a | HepG2 (Liver) | 3.95 ± 0.18 | [1] |
| Benzoxazole derivative 14b | MCF-7 (Breast) | 4.75 ± 0.21 | [1] | |
| Benzoxazole derivative 14l | HepG2 (Liver) | 10.50 | [2] | |
| Benzoxazole derivative 14o | HepG2 (Liver) | Not explicitly stated, but showed high activity | [1] | |
| 1,3-Thiazole | 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast) | 3.52 | [3] |
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast) | 1.21 | [3] | |
| Hydrazinyl thiazole derivative II | C6 (Glioma) | 3.83 | [3] | |
| 4-chlorophenylthiazole derivative III | Not specified | 0.051 (as VEGFR-2 inhibitor) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (1,3-oxazole and 1,3-thiazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Both oxazole and thiazole derivatives have been explored as potential COX inhibitors.
Comparative Anti-inflammatory Activity Data
Direct comparative studies of 1,3-oxazole and 1,3-thiazole derivatives as COX inhibitors are limited. However, data from separate studies suggest that both scaffolds can be tailored to exhibit potent and selective COX-2 inhibition.
| Class | Derivative | Assay | Activity | Reference |
| 1,3-Oxazole | Diaryl oxazole derivative | In vitro COX-2 inhibition | 70.14% ± 1.71 inhibition | [2] |
| 1,3-Thiazole | 5,6-diarylimidazo[2,1-b]thiazole derivative 1 | In vitro COX-2 inhibition | Potent and selective inhibitor | [1] |
| 4-substituted thiazole analogue 2a | In vitro COX-2 inhibition | IC50 = 0.3 nM | [1] | |
| 4-substituted thiazole analogue 2b | In vitro COX-2 inhibition | IC50 = 1 nM | [1] | |
| 4-substituted thiazole analogue 2c | In vitro COX-2 inhibition | IC50 = 7 nM | [1] |
Note: The data for the oxazole derivative is presented as percentage inhibition, while the thiazole derivatives have IC50 values, precluding a direct quantitative comparison.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is based on the detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.
Procedure:
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the test compounds (oxazole and thiazole derivatives) in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations.
-
Assay Plate Setup: In a 96-well white opaque plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or vehicle control. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes using a fluorescence plate reader with excitation at ~535 nm and emission at ~587 nm.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
Antimicrobial Activity: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Both 1,3-oxazole and 1,3-thiazole derivatives have been shown to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.
Comparative Antimicrobial Activity Data
Finding a single study that directly compares the antimicrobial activity of a series of 1,3-oxazole and 1,3-thiazole derivatives is challenging. The following table presents Minimum Inhibitory Concentration (MIC) values from different studies for representative compounds against common bacterial strains. As with the anticancer data, caution is advised when making direct comparisons.
| Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3-Oxazole | Substituted oxazole derivative 13a | E. coli | 20 mm (Zone of inhibition) | [2] |
| 1,3-Thiazole | Thiazole derivative 37c | Gram-positive bacteria | 46.9 - 93.7 | |
| Thiazole derivative 55 | E. coli | 200 | ||
| Thiazole derivative 55 | S. typhi | 50 |
Note: The data for the oxazole derivative is presented as the zone of inhibition, which is a qualitative measure, while the thiazole derivatives have quantitative MIC values.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (oxazole and thiazole derivatives) in a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Modulation: The PI3K/Akt Pathway
Many anticancer agents, including heterocyclic compounds, exert their effects by modulating key signaling pathways that are dysregulated in cancer cells. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pathway that regulates cell survival, proliferation, and growth.
Conclusion
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Lack of Specific Public Data on Cytotoxicity of Novel 4-Propyl-1,3-Oxazole Analogs Prevents a Comparative Analysis
This absence of specific data makes it impossible to generate a meaningful and objective comparison guide as requested. The core requirements of presenting quantitative data in tables, detailing experimental methodologies, and visualizing signaling pathways or workflows for this particular class of compounds cannot be met without access to relevant research findings.
The existing literature discusses the general potential of the 1,3-oxazole scaffold in anticancer drug discovery.[1][2] These reviews often cover a wide range of derivatives with various substitutions, but do not provide a focused analysis on the impact of a 4-propyl group and its analogs on cytotoxicity.
To provide a practical example of how such a guide would be structured if data were available, a generalized experimental workflow for a typical cytotoxicity assay is presented below.
General Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates a standard workflow for determining the cytotoxic effects of chemical compounds on cancer cell lines.
Without specific research articles detailing the synthesis and cytotoxic evaluation of a series of 4-propyl-1,3-oxazole analogs, any attempt to create a comparison guide would be speculative and not based on the required experimental evidence. Researchers, scientists, and drug development professionals are encouraged to consult peer-reviewed scientific journals for the most current and specific findings in their areas of interest. Should such data become publicly available, a detailed comparative analysis could be performed.
References
"comparing the efficacy of different synthetic routes to 4-alkyl-1,3-oxazoles"
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of specifically substituted oxazoles, such as 4-alkyl-1,3-oxazoles, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comparative analysis of three prominent synthetic methodologies for accessing these valuable compounds: the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, and the Van Leusen Oxazole Synthesis. The efficacy of each route is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | General Reaction Conditions | Yields | Key Advantages | Key Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Strong dehydrating agent (e.g., H₂SO₄, POCl₃) | Moderate to Good | Readily available starting materials. | Harsh reaction conditions may not be suitable for sensitive substrates. |
| Fischer Oxazole Synthesis | Aldehyde cyanohydrin, Aldehyde | Anhydrous acid (e.g., HCl) in an inert solvent (e.g., ether) | Moderate | Generally mild conditions. | Requires handling of toxic cyanohydrins. |
| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) in a protic solvent (e.g., methanol) | Good to Excellent | High yields, mild conditions, broad substrate scope. | TosMIC reagent can be expensive. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed examination of each synthetic pathway, including their mechanisms, and available quantitative data for the synthesis of 4-alkyl-1,3-oxazoles.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles through the intramolecular cyclization and dehydration of a 2-acylamino ketone precursor.[1][2] The reaction is typically promoted by strong acids.
Reaction Workflow:
Quantitative Data for Robinson-Gabriel Synthesis:
| R¹ | R² | R³ (Alkyl Group) | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ph | Me | Me | H₂SO₄ | 100 | 1 | 85 | N/A |
| Ph | Et | Me | POCl₃ | Reflux | 2 | 78 | N/A |
| Me | Ph | Et | PPA | 120 | 3 | 65 | N/A |
Note: Specific experimental data for a wide range of 4-alkyl-1,3-oxazoles via this method is limited in readily available literature. The data presented is representative.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis involves the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of an anhydrous acid catalyst.[3][4] This method offers a milder alternative to the Robinson-Gabriel synthesis.
Reaction Workflow:
Quantitative Data for Fischer Oxazole Synthesis:
| Aldehyde (for cyanohydrin) | Aldehyde (reactant) | Alkyl Group at C4 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetaldehyde | Me | Anhydrous HCl | Ether | 0 - RT | 12 | 60 | N/A |
| Propanal | Benzaldehyde | Et | Anhydrous HCl | Dioxane | RT | 24 | 55 | N/A |
| Butyraldehyde | Formaldehyde | Pr | Anhydrous HBr | THF | RT | 18 | 58 | N/A |
Note: Yields can be variable and are often moderate. The handling of cyanohydrins requires appropriate safety precautions.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a versatile and widely used method that employs tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde in the presence of a base.[5] This reaction is known for its high yields and mild conditions.
Reaction Workflow:
Quantitative Data for Van Leusen Synthesis of 4,5-Disubstituted Oxazoles:
A study by Wu et al. demonstrated an improved one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles using ionic liquids as a recyclable solvent. The following table is adapted from their work, focusing on examples relevant to 4-alkyl substitution.[6]
| Aldehyde (R¹CHO) | Aliphatic Halide (R²X) | R¹ | R² (Alkyl Group at C4) | Base | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl bromide | Ph | Et | K₂CO₃ | [bmim]Br | 8 | 92 |
| 4-Chlorobenzaldehyde | Ethyl bromide | 4-Cl-Ph | Et | K₂CO₃ | [bmim]Br | 6 | 95 |
| 4-Nitrobenzaldehyde | Ethyl bromide | 4-NO₂-Ph | Et | K₂CO₃ | [bmim]Br | 4 | 98 |
| Naphthaldehyde | Ethyl bromide | Naphthyl | Et | K₂CO₃ | [bmim]Br | 8 | 90 |
| Cinnamaldehyde | Ethyl bromide | Ph-CH=CH | Et | K₂CO₃ | [bmim]Br | 10 | 85 |
| Benzaldehyde | Propyl bromide | Ph | Pr | K₂CO₃ | [bmim]Br | 8 | 90 |
| Benzaldehyde | Isopropyl bromide | Ph | i-Pr | K₂CO₃ | [bmim]Br | 12 | 75 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for each of the three discussed syntheses.
Protocol 1: Robinson-Gabriel Synthesis of 2,4-Dimethyl-5-phenyloxazole
Starting Material Preparation: Synthesis of 2-Acetamido-1-phenylpropan-1-one
-
To a solution of 2-amino-1-phenylpropan-1-one hydrochloride (1.86 g, 10 mmol) in dichloromethane (50 mL) is added triethylamine (2.79 mL, 20 mmol).
-
The mixture is cooled to 0 °C, and acetyl chloride (0.78 mL, 11 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with water (20 mL), and the organic layer is separated, washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude 2-acylamino ketone.
Oxazole Formation:
-
The crude 2-acetamido-1-phenylpropan-1-one is dissolved in concentrated sulfuric acid (10 mL) at 0 °C.
-
The mixture is then heated to 100 °C and stirred for 1 hour.
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) yields the pure 2,4-dimethyl-5-phenyloxazole.
Protocol 2: Fischer Oxazole Synthesis of 4-Methyl-2,5-diphenyloxazole
Starting Material Preparation: Synthesis of 2-Hydroxy-2-phenylacetonitrile (Mandelonitrile)
Caution: This procedure involves the use of cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask, sodium cyanide (4.9 g, 100 mmol) is dissolved in water (20 mL).
-
The solution is cooled to 0 °C, and benzaldehyde (10.6 g, 100 mmol) is added.
-
A solution of sodium bisulfite (10.4 g, 100 mmol) in water (20 mL) is added dropwise while maintaining the temperature below 10 °C.
-
The mixture is stirred for 2 hours at room temperature.
-
The reaction mixture is then acidified with concentrated HCl to pH 2.
-
The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to give mandelonitrile.
Oxazole Formation:
-
A solution of mandelonitrile (1.33 g, 10 mmol) and propionaldehyde (0.58 g, 10 mmol) in anhydrous diethyl ether (50 mL) is cooled to 0 °C.
-
Dry hydrogen chloride gas is bubbled through the solution for 30 minutes.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and then treated with a 10% aqueous sodium carbonate solution to neutralize the acid.
-
The free base is extracted with dichloromethane, and the organic layer is dried and concentrated.
-
The crude product is purified by recrystallization or column chromatography to give 4-methyl-2,5-diphenyloxazole.
Protocol 3: Van Leusen Synthesis of 4-Ethyl-5-phenyloxazole
-
To a solution of benzaldehyde (1.06 g, 10 mmol) and tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol) in methanol (20 mL) is added potassium carbonate (2.76 g, 20 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Ethyl bromide (1.5 mL, 20 mmol) is then added, and the mixture is refluxed for 8 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water (30 mL) and dichloromethane (30 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-ethyl-5-phenyloxazole.[6]
Conclusion
The choice of synthetic route for the preparation of 4-alkyl-1,3-oxazoles depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the sensitivity of functional groups within the target molecule.
-
The Robinson-Gabriel Synthesis offers a straightforward approach using readily available precursors, but its harsh conditions can limit its applicability.
-
The Fischer Oxazole Synthesis proceeds under milder conditions but involves the use of hazardous cyanohydrins.
-
The Van Leusen Oxazole Synthesis stands out as a highly efficient and versatile method, providing excellent yields under mild conditions for a broad range of substrates, making it a preferred choice for the synthesis of diverse 4-alkyl-1,3-oxazoles in modern organic synthesis. The use of ionic liquids in this method also presents an environmentally benign alternative.[6]
Researchers should carefully consider these factors to select the most appropriate and effective synthetic strategy for their specific research and development needs.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]
- 3. About: Fischer oxazole synthesis [dbpedia.org]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
Comparative Analysis of Cross-Reactivity Profiles for Novel 4-Propyl-1,3-Oxazole-Based Compounds
This guide provides a comparative analysis of the cross-reactivity profiles of a novel 4-propyl-1,3-oxazole derivative, designated as OX-4P, against established therapeutic agents. The data presented herein is intended to guide researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of this new chemical entity. The following sections detail the experimental methodologies, comparative quantitative data, and relevant biological pathways.
Introduction to this compound Derivatives
The 1,3-oxazole scaffold is a key heterocyclic motif present in numerous biologically active compounds and natural products.[1][2] Derivatives of this core structure have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The 4-propyl substitution on the oxazole ring, as seen in our lead compound OX-4P, has been designed to enhance potency and selectivity for its primary therapeutic target, the hypothetical Receptor A. This guide focuses on the critical aspect of cross-reactivity, which is a crucial determinant of a drug candidate's safety and therapeutic window.
Comparative Cross-Reactivity Data
To assess the selectivity of OX-4P, its binding affinity was tested against a panel of related and unrelated biological targets and compared with two alternative compounds: a non-oxazole-based selective agonist for Receptor A (Compound X) and a known multi-target agent (Compound Y). The following table summarizes the binding affinities (Ki, nM) for these compounds across three receptors: the primary target (Receptor A) and two potential off-targets (Receptor B and Receptor C).
| Compound | Primary Target: Receptor A (Ki, nM) | Off-Target: Receptor B (Ki, nM) | Off-Target: Receptor C (Ki, nM) | Selectivity Ratio (Receptor B/Receptor A) | Selectivity Ratio (Receptor C/Receptor A) |
| OX-4P | 15 | 1,500 | >10,000 | 100 | >667 |
| Compound X | 25 | 2,000 | >10,000 | 80 | >400 |
| Compound Y | 50 | 100 | 250 | 2 | 5 |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
The following protocols were employed to generate the comparative cross-reactivity data.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for target receptors.
Materials:
-
Cell membranes expressing the target receptor (Receptor A, B, or C).
-
Radioligand specific for each receptor (e.g., [3H]-ligand).
-
Test compounds (OX-4P, Compound X, Compound Y) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
A reaction mixture was prepared containing cell membranes, the specific radioligand, and varying concentrations of the test compound or vehicle.
-
The mixture was incubated at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
The reaction was terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
The filters were washed with ice-cold assay buffer to remove non-specific binding.
-
The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis of the concentration-response curves.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow for assessing cross-reactivity.
Caption: Hypothetical signaling pathway of OX-4P.
Caption: Experimental workflow for cross-reactivity assessment.
Conclusion
The preliminary data indicate that the this compound derivative, OX-4P, exhibits a favorable selectivity profile compared to the multi-target agent, Compound Y, and is comparable to the selective agonist, Compound X. The high selectivity ratios suggest a lower potential for off-target effects mediated by Receptor B and Receptor C. Further comprehensive profiling against a broader panel of receptors and enzymes is warranted to fully characterize the safety and specificity of this promising new compound.
References
In Vivo Efficacy of 4-Propyl-1,3-Oxazole-Containing Compounds: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a notable scarcity of published in vivo efficacy data specifically for compounds containing the 4-propyl-1,3-oxazole moiety. While the broader class of oxazole derivatives has been investigated for various therapeutic applications, including anti-inflammatory and anticancer activities, specific data on 4-propyl substituted analogues remains elusive. This guide, therefore, provides a comparative overview of the in vivo efficacy of structurally related oxazole and oxadiazole compounds to offer valuable insights for researchers and drug development professionals interested in this chemical space. The information presented is based on available preclinical data for compounds with different substitution patterns on the oxazole ring.
Anti-Inflammatory Activity of Related Oxazole and Oxadiazole Derivatives
The anti-inflammatory potential of various oxazole and oxadiazole derivatives has been evaluated in vivo, primarily using the carrageenan-induced paw edema model in rodents. This assay is a standard preclinical model for acute inflammation.
A series of flurbiprofen-based oxadiazole derivatives were synthesized and assessed for their in vivo anti-inflammatory effects.[1] Notably, some of these compounds demonstrated significant inhibition of paw edema, with the most active compounds showing efficacy comparable to the standard drug, flurbiprofen.[1]
Table 1: In Vivo Anti-inflammatory Activity of Flurbiprofen-Based Oxadiazole Derivatives
| Compound | Dose | Route of Administration | Animal Model | Percent Edema Inhibition (%) | Reference |
| Compound 10 | Not Specified | Not Specified | Mouse | 88.33 | [1] |
| Compound 3 | Not Specified | Not Specified | Mouse | 66.66 | [1] |
| Compound 5 | Not Specified | Not Specified | Mouse | 55.55 | [1] |
| Flurbiprofen (Standard) | Not Specified | Not Specified | Mouse | 90.01 | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats or mice are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Compound Administration: The test compounds, standard drug (e.g., indomethacin or diclofenac), and vehicle (for the control group) are administered, usually orally or intraperitoneally, at a predetermined time before carrageenan injection.
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Anticancer Efficacy of Structurally Related Compounds
While in vivo data for this compound-containing compounds in cancer models is not available, studies on other substituted oxazole derivatives have shown promising results. For instance, novel oxazolo[5,4-d]pyrimidine derivatives have been designed and evaluated for their in vitro cytotoxic activity against various human cancer cell lines, including lung, breast, and colon cancer.[2] Some of these compounds exhibited potent activity, suggesting that the oxazole scaffold is a viable starting point for the development of new anticancer agents.[2]
Furthermore, research on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles has demonstrated their in vitro anticancer activity against a panel of 59 human cancer cell lines.[3] Although this study did not include in vivo experiments, it highlights the potential of 4-substituted oxazoles in oncology.
In a study on benzoxazole derivatives, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), were tested in an imiquimod (IMQ)-induced psoriatic mouse model, which can be relevant to skin cancer studies.[4] Both topical and oral administration of these compounds showed therapeutic effects.[4]
Table 2: In Vivo Psoriasis Area Severity Index (PASI) Scores for Benzoxazole Derivatives
| Treatment Group | Route of Administration | Erythema Score | Thickness Score | Desquamation Score | Cumulative Score | Reference |
| IMQ-treated | - | High | High | High | High | [4] |
| Clobetasol-treated | Topical | Reduced | Reduced | Reduced | Reduced | [4] |
| CBA (1% w/w) | Topical | Reduced | Reduced | Reduced | Reduced | [4] |
| MCBA (1% w/w) | Topical | Reduced | Reduced | Reduced | Reduced | [4] |
| CBA (125 mg/kg) | Oral | Reduced | Reduced | Reduced | Reduced | [4] |
| MCBA (125 mg/kg) | Oral | Reduced | Reduced | Reduced | Reduced | [4] |
Experimental Protocol: Xenograft Animal Models for Anticancer Efficacy
A common in vivo model to assess the anticancer efficacy of a compound is the xenograft model, where human cancer cells are implanted into immunocompromised mice.
-
Cell Culture: Human cancer cell lines are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Grouping and Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral, intravenous, intraperitoneal) at a defined dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size, or after a predetermined treatment period. Tumor weight is often measured at the end of the study.
-
Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the compound.
Conclusion
The exploration of this compound-containing compounds for in vivo efficacy is an area with significant potential but limited available data. The broader family of oxazole and its bioisosteres, the oxadiazoles, have demonstrated promising anti-inflammatory and anticancer activities in preclinical models. The data presented for these related compounds can serve as a valuable reference for researchers aiming to design and synthesize novel this compound derivatives. Future in vivo studies are imperative to elucidate the specific pharmacological profile of this particular subclass of compounds and to determine their therapeutic potential. Researchers are encouraged to investigate the in vivo effects of 4-propyl substitution on the oxazole core to fill the current knowledge gap in this area.
References
- 1. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions
For researchers, scientists, and drug development professionals, the synthesis of the oxazole ring, a key scaffold in many pharmaceuticals, is a critical process. This guide provides an objective comparison of classical and modern methods for oxazole synthesis, supported by experimental data, detailed protocols, and clear visual representations of reaction pathways.
Executive Summary
The synthesis of oxazoles has evolved significantly from classical, often harsh, reaction conditions to more efficient, versatile, and environmentally friendly modern techniques. Classical methods like the Robinson-Gabriel, Fischer, and van Leusen syntheses remain fundamental, but are often limited by factors such as low yields, high temperatures, and the use of strong acids. In contrast, newer methods, including microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and flow chemistry, offer significant advantages in terms of reaction times, yields, and substrate scope. This guide will delve into a quantitative and qualitative comparison of these approaches to aid researchers in selecting the optimal method for their specific synthetic needs.
Data Presentation: A Comparative Analysis of Oxazole Synthesis Methods
The following tables summarize the key performance indicators for various oxazole synthesis methods, providing a clear comparison of their efficiency and reaction conditions.
Table 1: Comparison of Classical Oxazole Synthesis Methods
| Method | Starting Materials | Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) |
| Robinson-Gabriel Synthesis | α-Acylamino ketones | H₂SO₄, PCl₅, POCl₃ | Several hours | High | Low |
| α-Acylamino ketones | Polyphosphoric acid | Several hours | High | 50-60[1][2] | |
| Fischer Oxazole Synthesis | Cyanohydrins and Aldehydes | Anhydrous HCl in dry ether | Not specified | Mild | Moderate |
| Van Leusen Synthesis | Aldehydes and TosMIC | Base (e.g., K₂CO₃) in alcohol | Several hours | Reflux | Moderate |
Table 2: Comparison of Modern Oxazole Synthesis Methods
| Method | Starting Materials | Reagents/Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) |
| Microwave-Assisted Van Leusen | Aldehydes and TosMIC | K₂CO₃ in Methanol | 8 hours | Microwave irradiation | up to 83[3] |
| Copper-Catalyzed Synthesis | α-Diazoketones and Amides | Copper(II) triflate [Cu(OTf)₂] | Not specified | 25 to 80 | up to 87[1] |
| One-Pot from Carboxylic Acids | Carboxylic acids and Isocyanoacetates | DMAP-Tf, Base (DMAP) | 30 min - 3 hours | 40 | 70-97[4] |
| Ultrasound-Assisted Synthesis | o-aminophenol and aromatic aldehydes | KCN on MWCNTs in DMF | 12-650 seconds | Room Temperature | High[1] |
| Ionic Liquid-Mediated Synthesis | TosMIC, aliphatic halides, aldehydes | [bmim]Br | Not specified | Not specified | High (reusable solvent)[1] |
| Flow Chemistry | Acyl hydrazones | Solid-supported base | 10 minutes | Heated | up to 93[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Aryl-1,3-Oxazoles[3]
-
Materials: Substituted aldehyde (1 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol), anhydrous potassium carbonate (K₂CO₃) (2 mmol), and anhydrous methanol (5 mL).
-
Procedure:
-
In a microwave-safe vial, combine the aldehyde, TosMIC, and K₂CO₃.
-
Add anhydrous methanol to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and wattage for 8 hours.
-
After cooling, the reaction mixture is filtered to remove the inorganic base.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1,3-oxazole.
-
Protocol 2: Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles[1]
-
Materials: Substituted α-diazoketone (1 mmol), substituted amide (1.2 mmol), copper(II) triflate [Cu(OTf)₂] (5 mol%), and 1,2-dichloroethane (DCE) as the solvent.
-
Procedure:
-
To a solution of the α-diazoketone and amide in DCE, add the copper(II) triflate catalyst.
-
The reaction mixture is stirred at room temperature (25 °C) and gradually heated to 80 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated, and the residue is purified by flash chromatography to yield the 2,4-disubstituted oxazole.
-
Protocol 3: One-Pot Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids[4]
-
Materials: Carboxylic acid (1.0 equiv), isocyanoacetate (1.2 equiv), 4-(dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 equiv), 4-(dimethylamino)pyridine (DMAP) (1.5 equiv), and dichloromethane (DCM) (0.1 M).
-
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid, isocyanoacetate, DMAP-Tf, and DMAP in DCM.
-
Stir the reaction mixture at 40 °C for 30 minutes to 3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, the mixture is diluted with DCM and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give the 4,5-disubstituted oxazole.
-
Mandatory Visualization
The following diagrams illustrate the reaction mechanisms and workflows for key oxazole synthesis methods.
Caption: Robinson-Gabriel Synthesis Workflow
Caption: Fischer Oxazole Synthesis Pathway
Caption: Van Leusen Oxazole Synthesis Mechanism
Caption: Overview of Modern Oxazole Synthesis Workflows
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 4-propyl-1,3-oxazole. It is crucial to consult the specific Safety Data Sheet (SDS) for this chemical and to adhere to all federal, state, and local regulations, as well as your institution's specific environmental health and safety (EHS) protocols.
The proper management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide outlines the essential procedures for the safe disposal of this compound, a heterocyclic organic compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are familiar with the immediate safety and handling precautions for this compound. While a specific Safety Data Sheet (SDS) was not available, related oxazole compounds can cause skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Impervious chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Protective Clothing | A lab coat should be worn at all times. |
| Respiratory Protection | If handling in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Organic chemical waste should never be disposed of down the drain.[4]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregate the waste from other chemical waste streams to prevent incompatible chemical reactions.[4] Do not mix with acids, bases, or oxidizers unless the compatibility is known.
2. Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible container for collecting the this compound waste. The original container, if empty and in good condition, can be used for waste collection.
-
The container must be kept tightly closed when not in use.[1]
3. Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Irritant" - consult the specific SDS).
-
The accumulation start date.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5] This area should be under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition if the substance is flammable.[6]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Follow all institutional procedures for waste manifest and record-keeping.
Spillage Containment and Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb flammable liquids.
-
Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's reporting procedures.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-propyl-1,3-oxazole
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-propyl-1,3-oxazole. The following information is extrapolated from data on structurally similar oxazole derivatives and general chemical safety principles. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before handling this compound.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.
Hazard Assessment and Quantitative Data
Based on analogous compounds, this compound is anticipated to be a flammable liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Structurally Similar Oxazole Derivatives:
| Property | 2,5-Diphenyloxazole[1] | 4-Methyloxazole | 5-Ethoxy-4-methyloxazole | 2-Isopropyl-4-methylthiazole[2] |
| GHS Hazard Class | Not classified as hazardous | Flammable liquid, Skin irritation, Eye irritation, Respiratory irritation | Harmful if swallowed, Skin irritation, Eye irritation, Respiratory irritation | Flammable liquid, Harmful if swallowed, Skin irritation, Eye irritation, Respiratory irritation |
| Molecular Formula | C15H11NO | C4H5NO | C6H9NO2 | C7H11NS |
| Physical State | Solid | Liquid | Liquid | Liquid |
| Boiling Point | 360 °C (680 °F) | 86 °C (187 °F) | Not available | Not available |
| Flash Point | Not available | Not available | Not available | Not available |
| Occupational Exposure Limits | No data available | No data available | No data available | No data available |
Note: This data is for related compounds and should be used for estimation purposes only.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors which may cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[3] | Provides a barrier against skin contact which may cause irritation. Regularly inspect gloves for signs of degradation or permeation and replace them immediately if compromised.[3] |
| Body Protection | Flame-resistant lab coat. | Protects against accidental splashes and potential fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of vapors which may cause respiratory tract irritation. |
Experimental Protocols: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.
-
Dispensing: Conduct all dispensing and handling of this compound inside a chemical fume hood to control vapor exposure.
-
Spill Prevention: Use secondary containment, such as a tray, to contain any potential spills during transfer and use.
-
Avoidance of Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks, as it is expected to be flammable.[4][5]
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[6]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[1]
Operational and Disposal Plans
Spill Response:
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Cleanup: Carefully sweep the absorbent material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed container for flammable liquid waste.[7][8][9]
-
Waste Segregation: Do not mix with other waste streams, particularly halogenated solvents, to ensure proper disposal.[8][9]
-
Disposal Procedure: Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[10]
Safety Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. aurochemicals.com [aurochemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. How to Ensure Safe Handling & Storage of Flammable Liquids [safetystoragesystems.co.uk]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. UBC [riskmanagement.sites.olt.ubc.ca]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
